Product packaging for Azithromycin Monohydrate(Cat. No.:CAS No. 121470-24-4)

Azithromycin Monohydrate

Cat. No.: B177709
CAS No.: 121470-24-4
M. Wt: 767.0 g/mol
InChI Key: HQUPLSLYZHKKQT-WVVFQGGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azithromycin Monohydrate, with the CAS number 121470-24-4 and a molecular weight of 767.01 g/mol, is a hydrate form of the broad-spectrum azalide antibiotic Azithromycin (chemical formula C₃₈H₇₂N₂O₁₂·H₂O) . This compound is a vital tool in biomedical research, primarily known for its mechanism of action: it inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, specifically targeting the 23S rRNA . This binding prevents peptide translocation, thereby stopping bacterial growth and making it effective for studying a wide range of Gram-positive and Gram-negative bacteria, as well as atypical intracellular pathogens . Beyond its antibacterial applications, Azithromycin is a subject of significant interest in immunology and pulmonology research due to its well-documented immunomodulatory and anti-inflammatory properties . Studies utilize it to investigate its effects on reducing pro-inflammatory cytokine production, altering macrophage polarization, and modulating neutrophil infiltration, which are relevant in research models of chronic airway diseases like asthma, COPD, and cystic fibrosis . Researchers also employ this compound to study the development and mechanisms of antimicrobial resistance, which is frequently linked to mutations in the ribosomal target site and the activity of efflux pumps . This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H74N2O13 B177709 Azithromycin Monohydrate CAS No. 121470-24-4

Properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUPLSLYZHKKQT-WVVFQGGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861063
Record name Azithromycin monohydrate
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Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117772-70-0, 121470-24-4
Record name Azithromycin dihydrate
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URL https://commonchemistry.cas.org/detail?cas_rn=117772-70-0
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Record name Azithromycin monohydrate
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Record name Azithromycin monohydrate
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Record name (2R,3S,4R,8R,10R,11R,13S,14R)-11-{[(2S,3R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one hydrate
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Record name AZITHROMYCIN MONOHYDRATE
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Molecular Mechanisms of Action and Ribosomal Target Interaction

Precise Characterization of Ribosomal Binding Site

The efficacy of azithromycin (B1666446) stems from its ability to bind to a specific component of the bacterial ribosome, thereby halting protein synthesis.

Binding Affinity and Specificity to the Bacterial 50S Ribosomal Subunit

Azithromycin demonstrates a strong and specific affinity for the 50S ribosomal subunit in bacteria. drugbank.commdpi.comwikipedia.org This large subunit is a critical component of the ribosome, housing the peptidyl transferase center (PTC), the site of peptide bond formation. The binding of azithromycin to the 50S subunit is a reversible process. mdpi.comcancer.govnih.gov The high affinity of azithromycin for bacterial ribosomes is a key factor in its broad-spectrum antibacterial activity. drugbank.com Research has also indicated that azithromycin can interfere with the assembly of the 50S ribosomal subunit itself, further contributing to its antibacterial action. drugbank.comcancer.govnih.govhres.ca

Detailed Interactions with 23S Ribosomal RNA (rRNA)

The primary binding site for azithromycin is within the 23S rRNA component of the 50S subunit. drugbank.commdpi.comcancer.govnih.govhres.canih.gov This interaction is crucial for the drug's inhibitory function. Specific nucleotides within the 23S rRNA have been identified as key contact points for azithromycin. For instance, in Thermus thermophilus, hydrophobic interactions occur between the lactone ring of azithromycin and nucleotides A2058, A2059, and U2611. rcsb.org Additionally, a hydrogen bond forms between the 2' hydroxyl group of the desosamine (B1220255) sugar of azithromycin and the nitrogen base of A2058. rcsb.org These interactions stabilize the binding of the antibiotic within the ribosomal exit tunnel. rcsb.org In some bacteria, such as Deinococcus radiodurans, one molecule of azithromycin interacts with domains IV and V of the 23S rRNA. mdpi.comresearchgate.net

Elucidation of Nascent Peptide Exit Tunnel Occlusion

Azithromycin physically obstructs the nascent peptide exit tunnel (NPET), a channel within the 50S ribosomal subunit through which newly synthesized polypeptide chains emerge. mdpi.comrcsb.orgnih.govannualreviews.org This blockage prevents the elongation of the growing peptide chain, effectively stalling protein synthesis. mdpi.comrcsb.org The drug positions itself near the peptidyl transferase center within the exit tunnel. rcsb.org By blocking the egress of the nascent peptide, azithromycin causes the premature dissociation of peptidyl-tRNA from the ribosome. rcsb.organnualreviews.org This mechanism is a hallmark of macrolide antibiotics. mdpi.com

Investigation of Multi-Step Binding Processes and Distinct Affinity Sites (e.g., Low and High-Affinity Sites)

Studies on Escherichia coli ribosomes have revealed a two-step binding process for azithromycin. nih.govresearchgate.netnih.govuni-muenchen.de The initial step involves the recognition of azithromycin and its placement in a low-affinity site in the upper part of the exit tunnel. nih.govresearchgate.netnih.govuni-muenchen.de This is followed by a slower transition to a high-affinity site, forming a much tighter and more effective inhibitory complex. nih.govresearchgate.netnih.govuni-muenchen.de The low- and high-affinity binding sites are mutually exclusive, meaning only one molecule of azithromycin binds to an E. coli ribosome at a time. nih.govresearchgate.net The shift to the high-affinity site is facilitated by the substitution of uracil (B121893) with cytosine at nucleotide 2609 of the 23S rRNA. nih.govresearchgate.netuni-muenchen.de

Comparative Analysis of Species-Specific Ribosomal Binding Modes

The binding of azithromycin to the ribosome can vary between different bacterial species. nih.govresearchgate.netuni-muenchen.deresearchgate.net While kinetic and binding data indicate that one molecule of azithromycin binds per E. coli ribosome, studies on Deinococcus radiodurans show that two molecules of azithromycin can bind cooperatively to a single ribosome. researchgate.netnih.govresearchgate.netuni-muenchen.de In D. radiodurans, one azithromycin molecule binds at the conventional macrolide site, while a second molecule binds further down the exit tunnel, interacting with ribosomal proteins L4 and L22 and domain II of the 23S rRNA. mdpi.comresearchgate.net This dual-binding capability suggests a different mode of action in this organism. mdpi.com Furthermore, structural studies on ribosomes from Thermus thermophilus and Haloarcula marismortui show a largely conserved mode of macrolide binding, suggesting that some of the observed discrepancies in binding modes might be due to experimental factors rather than species specificity alone. pnas.org

Mechanisms of Inhibition in Bacterial Protein Synthesis

Azithromycin's interaction with the ribosome leads to the direct inhibition of bacterial protein synthesis through several key mechanisms. The primary mechanism is the steric hindrance within the nascent peptide exit tunnel, which physically blocks the passage of the elongating polypeptide chain. mdpi.comrcsb.org This leads to the premature dissociation of peptidyl-tRNA, a molecule crucial for carrying the growing peptide chain. rcsb.organnualreviews.org

Furthermore, azithromycin inhibits the transpeptidation and translocation steps of protein synthesis. drugbank.comhres.ca Transpeptidation is the formation of a peptide bond between amino acids, and translocation is the movement of the ribosome along the mRNA template. By interfering with these critical steps, azithromycin effectively halts the entire process of protein production. drugbank.comhres.ca

Molecular Basis of mRNA Translation Impairment

The impairment of mRNA translation is a direct consequence of azithromycin's binding to the bacterial ribosome. pulmonarychronicles.com Azithromycin monohydrate reversibly binds to the 23S rRNA component of the 50S ribosomal subunit. cancer.govdrugbank.comnih.gov This binding occurs within the nascent peptide exit tunnel, a channel through which newly synthesized polypeptide chains pass. patsnap.comnih.govmdpi.com

By occupying this critical space, azithromycin physically obstructs the progression of the elongating peptide chain. patsnap.commdpi.com This blockage prevents the ribosome from continuing the process of reading the mRNA template and adding subsequent amino acids, thereby inhibiting protein synthesis. pharmgkb.org The affinity of azithromycin for bacterial ribosomes is strong, contributing to its broad-spectrum activity. drugbank.com Research on Escherichia coli suggests a two-step binding process: an initial low-affinity binding followed by a slower transition to a much tighter complex, which is more effective at hindering the nascent peptide's progression. nih.gov This action ultimately leads to the inhibition of bacterial growth. pulmonarychronicles.com

Table 1: this compound Ribosomal Binding Characteristics

Feature Description Source(s)
Primary Target 50S ribosomal subunit of susceptible bacteria patsnap.com, nih.gov
Specific Binding Site 23S rRNA within the nascent peptide exit tunnel drugbank.com, patsnap.com, nih.gov
Binding Nature Reversible cancer.gov, mdpi.com
Effect on Translation Physically obstructs the elongating polypeptide chain, halting mRNA translation patsnap.com, pulmonarychronicles.com

| Binding Process (E. coli) | Two-step process: initial low-affinity binding followed by a slow formation of a tighter, more potent complex | nih.gov |

Disruption of Transpeptidation and Translocation Steps

A key aspect of azithromycin's mechanism is its ability to interfere with the fundamental steps of peptide elongation: transpeptidation and translocation. pulmonarychronicles.comdrugbank.comhres.cahres.ca After a new amino acid is carried to the ribosome's A-site (aminoacyl site) via a tRNA molecule, the transpeptidation reaction forms a peptide bond between the new amino acid and the growing polypeptide chain. Subsequently, during translocation, the ribosome moves along the mRNA, shifting the peptidyl-tRNA from the A-site to the P-site (peptidyl site). patsnap.compatsnap.com

Azithromycin's presence in the nascent peptide exit tunnel disrupts these coordinated movements. patsnap.com By binding to the 50S subunit, it blocks the translocation step, preventing the movement of the peptidyl-tRNA from the A-site to the P-site. patsnap.compatsnap.com This inhibition effectively freezes the ribosome on the mRNA strand, leading to the accumulation of incomplete polypeptides and a complete halt in protein synthesis. patsnap.com This disruption is a central element of its bacteriostatic action. pulmonarychronicles.comurology-textbook.com

Interference with 50S Ribosomal Subunit Assembly

In addition to inhibiting the function of fully formed ribosomes, azithromycin also interferes with their creation by preventing the proper assembly of the 50S ribosomal subunit. drugbank.comhres.cahres.caprobes-drugs.orgdovepress.com This represents a distinct but complementary mechanism of action. The formation of functional ribosomes is a complex process that involves the precise folding and association of ribosomal RNA and proteins.

Table 2: Research Findings on Inhibition of 50S Ribosomal Subunit Assembly by Azithromycin

Organism Key Finding Comparative Effect Source(s)
Bacillus subtilis Azithromycin prevented the assembly of the 50S ribosomal subunit. Effect also seen with erythromycin (B1671065) and clarithromycin. drugbank.com
Staphylococcus aureus Azithromycin prevented the formation of the 50S subunit. Effect seen with other 14-membered macrolides. drugbank.com

| Haemophilus influenzae | Azithromycin inhibited the synthesis of the large 50S ribosomal subunit in a concentration-dependent manner. | Showed a nine-fold greater effect on this process compared to erythromycin. | nih.gov |

Table of Mentioned Compounds

Compound Name
This compound
Azithromycin
Clarithromycin
Erythromycin
Oleandomycin
Lincomycin
Chloroquine
Sodium Hydroxide
Citric Acid Monohydrate
Dibasic Calcium Phosphate (B84403)
Croscarmellose Sodium
Magnesium Stearate
Microcrystalline Cellulose
Sodium Lauryl Sulphate
Lactose Monohydrate
Hypromellose
Titanium Dioxide

Mechanisms of Bacterial Resistance to Azithromycin Monohydrate

Ribosomal Target Site Modification Mechanisms

Azithromycin (B1666446) functions by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. drugs.comnih.govrsdjournal.org Alterations in this target site can significantly reduce the drug's efficacy.

The most prevalent mechanism of macrolide resistance is the methylation of 23S rRNA, a component of the 50S ribosomal subunit. nih.govmedsafe.govt.nz This modification is carried out by methyltransferases encoded by erm (erythromycin ribosome methylation) genes. mdpi.comnih.gov These enzymes add one or two methyl groups to an adenine (B156593) residue, most commonly at position A2058. mdpi.comnih.govnih.gov This methylation sterically hinders the binding of macrolides like azithromycin to the ribosome, leading to resistance. mdpi.comnih.gov The expression of erm genes can be inducible or constitutive. mdpi.com Inducible expression is often triggered by the presence of 14- and 15-membered macrolides. mdpi.comnih.gov Different erm genes are found in various bacterial species, contributing to the spread of resistance. medsafe.govt.nznih.gov

Table 1: Key erm Genes and Associated Bacterial Genera

Gene Predominantly Found In
erm(A) Staphylococcus, Streptococcus
erm(B) Streptococcus, Enterococcus
erm(C) Staphylococcus

Source: nih.gov

Mutations within the 23S rRNA gene, particularly in domain V which forms part of the peptidyl transferase center, are another significant cause of resistance. nih.govnih.gov These mutations directly interfere with the binding of azithromycin to the ribosome. nih.gov

Common mutations include:

A2058G/C: A substitution of adenine (A) with guanine (B1146940) (G) or cytosine (C) at position 2058 is a frequently observed mutation that confers high-level resistance to macrolides. nih.govresearchgate.netasm.orgarrowdiagnostics.it

T2611C: This mutation, where thymine (B56734) (T) is replaced by cytosine (C), has been identified in macrolide-resistant clinical isolates of Chlamydia trachomatis. nih.gov It disrupts a hydrogen bond within the 23S rRNA structure. nih.gov

Mutations in the rrl gene, which encodes for 23S rRNA, can block the binding of macrolides to the ribosomal subunit. nih.gov The presence of these mutations, sometimes in multiple copies of the rRNA operons, is often associated with high levels of resistance. researchgate.net

Table 2: Notable 23S rRNA Mutations Conferring Azithromycin Resistance

Mutation (E. coli numbering) Organism(s) Impact on Binding
A2058G Haemophilus influenzae, Streptococcus pyogenes, Mycoplasma genitalium High-level resistance
A2058C Chlamydia trachomatis, Mycoplasma genitalium Resistance
T2611C Chlamydia trachomatis Resistance, disrupts rRNA structure

Source: nih.govnih.govresearchgate.netasm.orgarrowdiagnostics.it

Mutations in the genes rplD and rplV, which encode the ribosomal proteins L4 and L22 respectively, can also lead to macrolide resistance. nih.govresearchgate.net These proteins are located near the peptide exit tunnel of the ribosome, where macrolides bind. researchgate.net Alterations in these proteins can affect the conformation of the 23S rRNA and consequently reduce the binding affinity of azithromycin. nih.govresearchgate.net

Mutations in L4 and L22 have been identified in various bacterial species, including Haemophilus influenzae, Streptococcus pneumoniae, and Chlamydia trachomatis, often in conjunction with other resistance mechanisms. nih.govnih.govasm.orgnih.gov While some alterations may be polymorphisms without a direct link to resistance, specific mutations have been shown to confer macrolide resistance. researchgate.net

Analysis of 23S rRNA Gene Mutations (e.g., A2058C, T2611C, mutations in rrl gene domain V) and their Impact on Azithromycin Binding

Efflux Pump Mediated Resistance Mechanisms

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular target. frontiersin.orgoup.com This is a major mechanism of intrinsic and acquired resistance to azithromycin in many bacteria. medsafe.govt.nzasm.org

Several genes encoding macrolide efflux pumps have been identified. These genes are often located on mobile genetic elements, facilitating their spread among different bacterial species. nih.govasm.orgfrontiersin.org

Key macrolide efflux genes include:

mef(A) and mef(E) : These genes encode for a macrolide efflux pump of the major facilitator superfamily (MFS). nih.govfrontiersin.org While highly homologous, they are carried on different genetic elements. nih.gov The Mef pump confers resistance to 14- and 15-membered macrolides. nih.gov

msr(A) and msr(D) : The msr(A) gene encodes an ATP-binding cassette (ABC) transporter. mdpi.comasm.org The msr(D) gene is often found in tandem with mef(A) or mef(E), and together they form a two-gene efflux transport system. asm.orgfrontiersin.org

Table 3: Characterized Macrolide Efflux Genes

Gene Encoded Pump Family Associated Genes Common Organisms
mef(A) Major Facilitator Superfamily (MFS) msr(D) Streptococcus pneumoniae, Streptococcus pyogenes
mef(E) Major Facilitator Superfamily (MFS) msr(D) Streptococcus pneumoniae

Source: mdpi.comnih.govasm.orgfrontiersin.orgasm.org

The overexpression of efflux pumps can lead to increased resistance. This can be caused by mutations in regulatory genes that control pump expression. oup.comnih.gov

A notable example is the AcrAB-TolC efflux pump , a member of the Resistance-Nodulation-Division (RND) family, which is a major contributor to multidrug resistance in Gram-negative bacteria. asm.orgnih.govbmbreports.org While AcrAB-TolC provides intrinsic resistance in many species, mutations can enhance its activity against specific antibiotics. biorxiv.org

In Salmonella species, a specific mutation, R717Q/L in AcrB , the inner membrane component of the pump, has been shown to confer resistance to azithromycin. nih.govmdpi.com This mutation, located in the periplasmic cleft of AcrB, is thought to affect the movement of macrolides into the drug binding pocket, thereby enhancing their efflux. nih.gov Overexpression of the AcrAB-TolC pump, sometimes coupled with mutations in regulatory genes like ramR, can lead to high-level multidrug resistance. nih.gov

Impact of Efflux Mechanisms on Intracellular Azithromycin Concentration and Bacterial Permeability

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics like azithromycin, out of the bacterial cell. mdpi.com This extrusion process significantly lowers the intracellular concentration of the drug, which is a critical factor for its antibacterial efficacy. mdpi.comresearchgate.net By expelling azithromycin, efflux pumps prevent it from reaching its ribosomal target in sufficient quantities to inhibit protein synthesis, thereby conferring resistance.

Several studies have highlighted the role of efflux pumps in azithromycin resistance across different bacterial species. In Escherichia coli, the AcrAB-TolC efflux system is a major contributor to multidrug resistance and is known to extrude macrolides. mdpi.com The overexpression of this pump can lead to decreased susceptibility to azithromycin. nih.gov Similarly, in Neisseria gonorrhoeae, the MtrCDE efflux pump is crucial for azithromycin resistance. frontiersin.orgmdpi.com Mutations in the mtrR gene, which represses the expression of the mtrCDE operon, can lead to overexpression of the pump and increased resistance. nih.govmdpi.com

The activity of efflux pumps can also impact the permeability of the bacterial outer membrane. mdpi.com In some cases, the presence and activity of efflux pumps are linked to alterations in the lipopolysaccharide (LPS) structure of the outer membrane, which can further reduce the influx of antibiotics. mdpi.com The combined effect of reduced influx and active efflux creates a formidable barrier, significantly diminishing the intracellular accumulation of azithromycin. researchgate.netnih.gov

Research has demonstrated that inhibiting these efflux pumps can restore the susceptibility of resistant bacteria to azithromycin. For instance, the use of efflux pump inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) has been shown to enhance the activity of azithromycin against multidrug-resistant E. coli by increasing the intracellular drug concentration. mdpi.comresearchgate.net This highlights the critical role of efflux mechanisms in mediating azithromycin resistance.

Table 1: Impact of Efflux Pump Inhibitors on Azithromycin Activity

Bacterial Species Efflux Pump Inhibitor Observed Effect on Azithromycin Activity
Escherichia coli AcrAB-TolC Phenylalanine-arginine β-naphthylamide (PAβN) Enhanced antibacterial activity of azithromycin. mdpi.comresearchgate.net
Listeria monocytogenes in macrophages P-glycoprotein Verapamil (B1683045) Increased cellular accumulation and activity of azithromycin. nih.govoup.com
Staphylococcus aureus in macrophages P-glycoprotein Verapamil Increased cellular accumulation and activity of azithromycin. nih.govoup.com

Enzymatic Inactivation of Azithromycin Monohydrate

Another significant mechanism of resistance to azithromycin is its enzymatic inactivation by bacterial enzymes. These enzymes modify the chemical structure of azithromycin, rendering it incapable of binding to its ribosomal target.

Macrolide phosphotransferases are enzymes that inactivate macrolide antibiotics, including azithromycin, by covalently adding a phosphate (B84403) group to the drug molecule. nih.govasm.org This modification is primarily carried out by enzymes encoded by the mph (macrolide phosphotransferase) genes, with mph(A) and mph(B) being prominent examples. frontiersin.org

The mph(A) gene, in particular, is frequently found in azithromycin-resistant isolates of various bacterial species, including Salmonella and Shigella. asm.orgnih.govoup.com This gene is often located on mobile genetic elements like plasmids, which facilitates its spread among different bacteria. nih.govoup.com The enzyme encoded by mph(A), macrolide 2'-phosphotransferase I, modifies the 2'-hydroxyl group of the desosamine (B1220255) sugar of the macrolide, a critical site for its interaction with the ribosome. oup.com The addition of a bulky, negatively charged phosphate group at this position sterically hinders the binding of azithromycin to the 50S ribosomal subunit, thereby inactivating the antibiotic. nih.gov

The presence of the mph(A) gene has been strongly correlated with high-level azithromycin resistance. asm.orgoup.com Studies have shown that strains carrying mph(A) exhibit significantly higher minimum inhibitory concentrations (MICs) for azithromycin compared to strains lacking the gene. nih.gov

Erythromycin (B1671065) esterases, encoded by the ere genes, represent another class of enzymes that confer resistance to macrolides by inactivating them. nih.govacs.org These enzymes hydrolyze the macrolactone ring of the antibiotic, breaking it open and rendering it inactive. nih.govfrontiersin.org The two most well-characterized erythromycin esterases are EreA and EreB, encoded by the ere(A) and ere(B) genes, respectively. frontiersin.orgacs.org

While both enzymes can inactivate 14-membered macrolides, EreB has a broader substrate profile and can also metabolize 15-membered macrolides like azithromycin. nih.govebi.ac.uk The hydrolysis of the macrolactone ring by these esterases is an effective mechanism of detoxification for the bacteria. frontiersin.org The ere genes are often found on mobile genetic elements, contributing to their dissemination among bacterial populations. ebi.ac.uk

Table 2: Enzymatic Inactivation of Azithromycin

Enzyme Class Gene Examples Mechanism of Action
Phosphotransferases mph(A), mph(B) Addition of a phosphate group to the azithromycin molecule, preventing its binding to the ribosome. nih.govasm.orgfrontiersin.org
Esterases ere(A), ere(B) Hydrolysis of the macrolactone ring of azithromycin, leading to its degradation. nih.govacs.orgfrontiersin.org

Role of Phosphotransferases (mph(A), mph(B) Genes) in Drug Modification

Genetic Determinants and Horizontal Transfer of Resistance

The spread of azithromycin resistance is greatly facilitated by the mobility of resistance genes. These genes are often located on mobile genetic elements that can be transferred between bacteria, even across different species.

Mobile genetic elements (MGEs) such as plasmids, transposons, and integrative and conjugative elements (ICEs) are key drivers in the dissemination of antibiotic resistance genes. nih.govfrontiersin.orgroyalsocietypublishing.org These elements can move within a genome or be transferred from one bacterium to another through processes like conjugation, transformation, and transduction. lakeforest.educdnsciencepub.com

Genes conferring resistance to azithromycin, including mph(A), ere(A), and ere(B), are frequently found on these MGEs. asm.orgnih.govebi.ac.uk For example, the mph(A) gene is often located on various types of plasmids, such as IncFIB, IncHI2, and IncC, in Salmonella isolates. oup.com These plasmids can also carry genes conferring resistance to other classes of antibiotics, leading to the emergence of multidrug-resistant strains. oup.com

Transposons and integrons are other MGEs that play a significant role in the mobilization and expression of resistance genes. nih.govoup.com Integrons are genetic platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. mdpi.com The association of azithromycin resistance genes with these mobile elements allows for their rapid spread through bacterial populations and across different environments. asm.orgnih.gov

Horizontal gene transfer (HGT) is the primary mechanism by which bacteria acquire new genetic material, including antibiotic resistance genes. lakeforest.educdnsciencepub.com This process allows for the rapid evolution of resistance, as a single transfer event can confer resistance to a previously susceptible bacterium. The transfer of plasmids carrying resistance genes is a common example of HGT. nih.gov

In addition to the transfer of dedicated resistance genes, HGT can also lead to the development of resistance through the modification of existing "housekeeping" genes. A notable example is the emergence of "mosaic" genes in Neisseria gonorrhoeae. nih.govoup.com In this phenomenon, a portion of a housekeeping gene, such as the mtrD gene (part of the MtrCDE efflux pump operon), is replaced with a segment of DNA from a related Neisseria species through HGT. mdpi.comnih.gov These mosaic alleles can alter the function of the resulting protein, leading to increased efflux of azithromycin and consequently, resistance. nih.govnih.gov This mosaicism in the mtr locus has been identified as a major determinant of azithromycin resistance in some N. gonorrhoeae populations. nih.govoup.com

Table 3: Mobile Genetic Elements Associated with Azithromycin Resistance Genes

Mobile Genetic Element Associated Resistance Genes Bacterial Examples
Plasmids mph(A), ere(A), ere(B) Salmonella, Shigella, Escherichia coli asm.orgnih.govoup.com
Transposons ere(A) Various Gram-negative bacteria ebi.ac.uk
Integrative and Conjugative Elements (ICEs) Various resistance genes Wide range of bacteria nih.gov

Analysis of Resistance Gene Carriage on Mobile Genetic Elements (e.g., Plasmids, Transposons, Integrative and Conjugative Elements)

Research into Novel Strategies to Combat Azithromycin Resistance

The rise of bacterial resistance to azithromycin has necessitated the exploration of innovative strategies to preserve its clinical efficacy. Research efforts are largely concentrated on two main fronts: the use of azithromycin in synergistic antimicrobial combinations and the rational design of modified azithromycin derivatives capable of overcoming known resistance mechanisms.

Synergistic Antimicrobial Combinations

One promising approach to combat resistance is combination therapy, where azithromycin is paired with another antimicrobial agent to produce a synergistic effect. omicsonline.org This effect occurs when the combined antibacterial activity is greater than the sum of the activities of the individual drugs. omicsonline.org This strategy can restore susceptibility to azithromycin, broaden the spectrum of activity, and potentially reduce the doses required, thereby minimizing toxicity. nih.gov

Research has identified several effective combinations against multi-drug resistant (MDR) bacteria. For instance, against carbapenem-resistant Klebsiella pneumoniae (K. pneumoniae), azithromycin has shown remarkable synergism with colistin (B93849) and fosfomycin (B1673569). nih.govmdpi.com In one study, the combination of azithromycin and colistin was synergistic in 88.89% of OXA-48-producing K. pneumoniae isolates, while the combination with fosfomycin showed synergy in 77.78% of cases. nih.govmdpi.com Time-kill assays confirmed that while bacterial regrowth occurred with either drug alone, the combination effectively killed the resistant isolates. nih.govmdpi.com

Similarly, synergistic effects have been observed against other challenging pathogens. Combinations of azithromycin with levofloxacin (B1675101) have demonstrated synergistic activity against methicillin-resistant Staphylococcus aureus (MRSA). openmicrobiologyjournal.com For Mycobacteroides abscessus, triple combinations such as omadacycline-azithromycin-clofazimine and omadacycline-azithromycin-linezolid have shown high rates of synergy, even against macrolide-resistant strains. asm.org Notably, in these triple combinations, macrolide-resistant isolates were fully sensitized to azithromycin. asm.org

The table below summarizes key research findings on synergistic azithromycin combinations.

Antimicrobial Combination Target Pathogen Key Research Findings Citation
Azithromycin + ColistinKlebsiella pneumoniae (OXA-48-producing)Exhibited synergism in 88.89% of isolates; most potent combination observed in checkerboard assays. nih.govmdpi.comnih.gov
Azithromycin + FosfomycinKlebsiella pneumoniae (OXA-48-producing)Showed synergism in 77.78% of isolates. nih.govmdpi.com
Azithromycin + TigecyclineKlebsiella pneumoniae (MDR/XDR)Synergistic against 75% of strains tested in time-kill assays. scienceopen.com
Azithromycin + LevofloxacinStaphylococcus aureus (MRSA)Demonstrated a synergistic effect against MRSA strains. openmicrobiologyjournal.com
Omadacycline + Azithromycin + LinezolidMycobacteroides abscessusSynergistic against 62% of isolates, sensitizing macrolide-resistant strains to azithromycin. asm.org
Omadacycline + Azithromycin + Clofazimine (B1669197)Mycobacteroides abscessusSynergistic against 33% of isolates; reduced clofazimine inhibitory concentrations. asm.org

Development of Modified Derivatives

Another major avenue of research is the chemical modification of the azithromycin molecule to create novel derivatives that can evade bacterial resistance mechanisms. mdpi.com The primary goals of these modifications are to enhance binding to the bacterial ribosome, even in the presence of resistance-conferring mutations, and to avoid recognition by efflux pumps. bmj.comfrontiersin.org

Scientists have explored several modification strategies:

Modification at the C-4'' Position: The 4''-position of the cladinose (B132029) sugar has been a key target for modification. Introducing different substituents at this position can enhance activity against resistant strains. mdpi.com Novel C-4'' modified analogs with two amide groups have shown remarkably improved activity against erythromycin-resistant Streptococcus pneumoniae that express erm (erythromycin ribosomal methylase) and mef (macrolide efflux) genes. nih.gov

Hybrid Molecules: Researchers have synthesized hybrid molecules by conjugating azithromycin with other antibiotics like chloramphenicol (B1208) and metronidazole (B1676534). mdpi.com While these did not show significant synergy against wild-type strains, they were able to overcome resistance associated with the inducible ermC gene in a model E. coli strain. mdpi.com

Uncoupling Antibiotic and Anti-inflammatory Effects: Strategic modifications of the sugar moieties responsible for antibiotic activity have led to the generation of non-antibiotic azithromycin derivatives. uky.edu These new compounds show significantly reduced antibacterial potency but retain or even exhibit superior anti-inflammatory effects, addressing the concern of promoting resistance when using azithromycin for its immunomodulatory properties. uky.edu

Modifications to Evade Efflux and Target Alteration: Efforts to overcome resistance in bacteria like S. pneumoniae have led to derivatives with improved activity against strains with erm and mef resistance genes. frontiersin.org Some analogues featuring substitutions on the desosaminyl sugar or modifications at the C11 and C12 sites showed improved activity against bacteria encoding these resistance genes. frontiersin.org

The table below details research on modified azithromycin derivatives.

Derivative Type / Modification Strategy Modification Site Target Resistance Mechanism/Gene Observed Activity Citation
C-4'' Amide AnalogsC-4'' position of cladinoseerm and mef genes in S. pneumoniaeExhibited remarkably improved activity against resistant strains expressing one or both genes. nih.gov
Hybrid MoleculesConjugation with chloramphenicol or metronidazoleInducible ermC gene in E. coliAble to overcome resistance associated with inducible ermC expression. mdpi.com
11,12-Cyclic Carbonate Derivatives3-O-descladinosyl-3-O-carbamoyl glycosylMethicillin-resistant S. pneumoniae (MRSP)Compound G1 showed potent activity against MRSP (MIC: 1 μg/mL). mdpi.com
Non-antibiotic Immunomodulatory DerivativesSugar moieties (desosamine group)N/A (designed to lose antibiotic function)Significant loss of antibiotic potency while retaining or enhancing anti-inflammatory effects. uky.edubiorxiv.org
Antimicrobial Peptide-Modified LiposomesAzithromycin loaded into liposomes modified with peptide DP7-CMethicillin-resistant S. aureus (MRSA)Showed synergistic antibacterial effects and more positive therapeutic outcomes in an MRSA infection model. nih.govdovepress.com

Solid State Chemistry and Pseudopolymorphism of Azithromycin Monohydrate

Characterization of Hydrate (B1144303) Forms and Interconversion Pathways

Azithromycin (B1666446), a broad-spectrum macrolide antibiotic, is known to exist in various crystalline forms, including a monohydrate (MH) and a dihydrate (DH). nih.govnih.gov The existence of these different hydrated forms, known as pseudopolymorphs, has significant implications for the stability and manufacturability of the drug. researchgate.net

Structural Relationships and Distinctions Between Monohydrate (MH) and Dihydrate (DH) Forms

The monohydrate and dihydrate forms of azithromycin exhibit distinct crystal structures. The azithromycin monohydrate, when crystallized from an ethanol (B145695)/water mixture, is isostructural with the isopropanol (B130326) clathrate monohydrate. researchgate.net This means they share a similar crystal lattice framework. researchgate.net In contrast, the dihydrate form has a different crystalline arrangement. researchgate.net

A key distinction lies in their stability and interconversion. The monohydrate can convert to the dihydrate form, a process that has been observed during solubility studies. nih.gov The two forms can be differentiated by various analytical techniques, including infrared spectroscopy, differential scanning calorimetry, and powder X-ray diffraction patterns. googleapis.com

The crystal structure of this compound belongs to the monoclinic P2₁ space group. google.comnih.gov In contrast, some forms of azithromycin belong to the orthorhombic P2₁2₁2₁ space group. google.com The conformation of the azithromycin molecule itself can also differ between the solid state and in solution, with the polarity of the solvent playing a role. iucr.org

Methodologies for Preparation and Controlled Crystallization of Hydrates

The preparation of different azithromycin hydrates involves specific crystallization conditions. This compound can be prepared from a water/ethanol (1:1) mixture. nih.gov Another method involves dissolving azithromycin in a solution containing ethanol and then adding it to water to precipitate the crystals. wipo.int The resulting precipitate is then dried to a specific water content. wipo.int

The dihydrate form can be prepared by dissolving crude azithromycin in an aqueous solution with a pH of 1 to 5, containing acetone, and then adding a base to induce crystallization. googleapis.comgoogle.com It can also be obtained by suspending this compound in a water/acetone mixture and stirring for an extended period. googleapis.com Another method involves dissolving crystalline this compound in tert-butanol, followed by the addition of water and a lengthy crystallization period. googleapis.com A similar process uses a mixture of tert-butanol, petroleum ether, and water. googleapis.com

The synthesis of azithromycin itself often starts from erythromycin (B1671065) A oxime. google.com Through a series of chemical reactions including a Beckmann rearrangement and reductive N-methylations, azithromycin is produced. googleapis.comgoogle.com This can then be crystallized to form the desired hydrate. A one-pot synthesis method has also been developed to produce demethyl azithromycin, which is then methylated to obtain this compound, and can be further recrystallized to the dihydrate form. google.com

Mechanistic Studies of Dehydration Processes and Amorphous Form Generation

The dehydration of azithromycin hydrates can lead to the formation of different solid-state forms, including amorphous azithromycin. When the dihydrate (DH) is dehydrated at temperatures below 80°C, it forms an isomorphic dehydrate. However, dehydration at or above 80°C results in the formation of a sesquihydrate (SH). nih.govresearchgate.net

Heating the sesquihydrate to 100°C or keeping it at 0% relative humidity at room temperature leads to an amorphous product through an intermediate isomorphic dehydrate that is isostructural to the sesquihydrate. nih.govresearchgate.net In contrast, the dehydration of the monohydrate (MH) at or above 60°C directly results in an amorphous form without any intermediate crystalline anhydrate. nih.govresearchgate.net

Amorphous azithromycin can also be generated by removing water and/or solvents from the crystal lattice of various crystalline forms. google.com The resulting amorphous form exhibits a characteristic X-ray diffraction pattern with broad, rounded peaks instead of sharp ones. google.com The improved solubility of amorphous azithromycin compared to the crystalline dihydrate has been a subject of study to enhance its oral bioavailability. nih.govresearchgate.net

Investigation of Isostructural Families and Solvate Structures

Azithromycin is known for its ability to form a variety of isostructural solvates, which are crystals that have the same lattice framework but incorporate different solvent molecules. researchgate.net These solvates are often categorized into families based on their crystal structures.

Family I azithromycin solvates belong to the monoclinic P2₁ space group. google.comgoogleapis.com This family includes various monohydrate solvates such as:

Ethanol solvate (Form F): A monohydrate hemi-ethanol solvate. google.comgoogle.com

n-Propanol solvate (Form J): A monohydrate hemi-n-propanol solvate. google.comgoogle.comgoogle.com

Isopropanol solvate (Form M): A monohydrate hemi-isopropanol solvate. google.comgoogle.com

Family II azithromycin solvates crystallize in the orthorhombic P2₁2₁2₁ space group. google.com An example is the this compound monocyclohexane solvate (Form D). google.comgoogle.com

Advanced Crystallographic Analysis and Structural Elucidation

Application of Single Crystal X-ray Diffraction for Atomic-Level Structure Determination

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method has been instrumental in elucidating the structures of various azithromycin pseudopolymorphs and solvates. researchgate.netresearchgate.net

Through single crystal X-ray diffraction, it was confirmed that the this compound crystallized from isopropanol is isostructural with the monohydrate obtained from ethanol. researchgate.net This technique has also been used to determine the crystal structure of the this compound hemi-ethanol solvate (Form F), revealing that the asymmetric unit contains two azithromycin molecules, two water molecules, and one ethanol molecule. googleapis.com Similarly, the structures of other solvates, such as the monohydrate hemi-n-propanol solvate (Form J) and the monohydrate monocyclohexane solvate (Form D), have been determined using this method. google.comgoogle.com

Utilization of Powder X-ray Diffraction (PXRD) for Quantitative Phase Identification and Polymorphic Analysis

Powder X-ray Diffraction (PXRD) is an indispensable tool for the solid-state characterization of this compound, enabling both quantitative phase identification and the analysis of its various polymorphic and pseudopolymorphic forms. researchgate.netresearchgate.netresearchgate.net The diffraction pattern of this compound is distinct from that of the dihydrate and other solvates, allowing for their unambiguous identification. nih.gov

Recent studies have employed Rietveld refinement of PXRD data to analyze the crystal structure of this compound. nih.gov This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of lattice parameters. For this compound, the refined cell parameters have been determined to be a = 16.05245 Å, b = 16.1023 Å, c = 18.41222 Å, with α = 90°, β = 109.151°, and γ = 90°. nih.govrsc.org The unit cell is monoclinic with the space group P21, and the cell volume is 4495.816 Å3. nih.govrsc.org The final χ2 value after refinement was 7.6, with a weighted R-factor (wR) of 23.8%. nih.govrsc.org

ParameterValueReference
Crystal SystemMonoclinic nih.govrsc.org
Space GroupP21 nih.govrsc.org
a (Å)16.05245 nih.govrsc.org
b (Å)16.1023 nih.govrsc.org
c (Å)18.41222 nih.govrsc.org
α (°)90 nih.govrsc.org
β (°)109.151 nih.govrsc.org
γ (°)90 nih.govrsc.org
Cell Volume (Å3)4495.816 nih.govrsc.org

PXRD is also crucial for quantifying the conversion between different hydrate forms. For instance, it can be used to determine the percentage of this compound that has transformed into the dihydrate form under specific storage conditions. google.com In cases where the drug product contains crystalline excipients that interfere with the analysis, a pattern subtraction method can be employed to isolate the diffraction pattern of the active pharmaceutical ingredient. researchgate.netnih.gov

Conformational Analysis of Azithromycin Molecules within the Solid State

The conformation of the azithromycin molecule in the solid state is a critical factor influencing its physical and chemical properties. researchgate.net In the solid state, the azithromycin molecule can exist in different conformations, often described as "folded-in" and "folded-out". iucr.orgresearchgate.net These conformations relate to the orientation of the C3 to C5 region of the aglycone ring. researchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), have been used to complement experimental data and provide a deeper understanding of the conformational landscape of azithromycin. nih.govroyalsocietypublishing.org These calculations have shown that several conformations can exist with unique minimum energy structures, confirmed by the large variation in torsion angles among the optimized structures. nih.gov

Torsion AngleDefinitionSignificanceReference
φ1C1′-O-C5-C6Describes the orientation of the desosamine (B1220255) sugar relative to the macrolide ring. nih.gov
φ2C1″-O-C3-C4Describes the orientation of the cladinose (B132029) sugar relative to the macrolide ring. nih.gov
φ6C9-N-C10-C11Relates to the conformation of the expanded azalide ring. nih.govroyalsocietypublishing.org
φ4C12-C13-O-C1Reflects the flexibility around the C12-C13 bond in the macrolide ring. nih.govroyalsocietypublishing.org

Elucidating the Role of Guest Solvent Molecules in Crystal Packing and Lattice Stability

Single-crystal X-ray studies have revealed that the asymmetric unit of this compound contains two azithromycin molecules and two water molecules. researchgate.netresearchgate.net The water molecules participate in an extensive network of hydrogen bonds, connecting the azithromycin molecules to each other. researchgate.net This hydrogen bonding network is a key determinant of the conformational state of the azithromycin molecules within the crystal. researchgate.net

The presence and nature of the guest solvent can also influence which pseudopolymorph is formed. For example, crystallization from an ethanol/water mixture yields the monohydrate, while other solvents can lead to the formation of different solvates. researchgate.netnih.gov The role of the solvent is not solely dependent on its polarity; other factors also contribute to the final crystal form obtained. researchgate.net In some cases, the guest solvent molecules, such as ethanol, have been found to be disordered within the crystal lattice, indicating multiple possible positions where hydrogen bonding can occur within the available space. researchgate.net

Solid-State Stability and Interfacial Interactions

Research on Hygroscopic Behavior and Conversion to Other Hydrate Forms

This compound exhibits hygroscopic behavior, meaning it can absorb moisture from the atmosphere. google.comub.edumdpi.com This property has significant implications for its stability and handling. ub.edu Under certain conditions of temperature and humidity, this compound can convert to the dihydrate form. researchgate.netgoogle.com For example, when stored at 25°C and 60% relative humidity for three months, less than 5% of the monohydrate was found to have transformed into the dihydrate. google.com

Conversely, dehydration of the monohydrate can also occur. Dehydration at temperatures of 60°C or higher has been shown to result in amorphization without the formation of an intermediate crystalline anhydrate. researchgate.netnih.gov Anhydrous azithromycin is itself hygroscopic and will convert to the dihydrate form upon storage at room temperature. researchgate.netnih.gov

ConditionTransformationReference
Storage at 25°C and 60% relative humidity (3 months)< 5% conversion to dihydrate google.com
Dehydration at ≥ 60°CAmorphization researchgate.netnih.gov
Storage of anhydrous form at room temperatureConversion to dihydrate researchgate.netnih.gov

Investigation of Interactions between this compound and Metallic Surfaces during Manufacturing Processes

A notable characteristic of this compound is its propensity to adhere to metallic surfaces during manufacturing processes such as crystallization, drying, and grinding. researchgate.netresearchgate.net This stickiness is attributed to a chemisorption phenomenon between the azithromycin molecules in the monohydrate crystal and the metal. researchgate.net

The specific crystal habit of the monohydrate, along with the conformation and packing of the azithromycin molecules, favors this interaction. researchgate.net It is believed that the nitrogen and oxygen atoms on a particular crystal face of the this compound interact with the metal. researchgate.net This interaction can be modeled as a chelation, where a few atoms of the azithromycin molecule bond with the metal. researchgate.net Studies have also shown that azithromycin has an affinity for various metal cations, which can form complexes with the drug. actascientific.comopenbiochemistryjournal.com

Preclinical Pharmacokinetic and Pharmacodynamic Modeling and Studies

Pharmacokinetic Research in Animal Models

Preclinical studies in various animal species have been fundamental in characterizing the absorption, distribution, metabolism, and elimination of azithromycin (B1666446). These models have revealed a unique pharmacokinetic profile distinguished by extensive tissue penetration and a prolonged half-life.

Analysis of Tissue Distribution and Intracellular Accumulation in Phagocytes

A hallmark of azithromycin's pharmacokinetics is its extensive distribution into tissues and remarkable accumulation within cells, particularly phagocytes. nih.gov Animal studies consistently show that azithromycin concentrations in tissues are significantly higher than those observed in plasma. mims.comhres.ca This is a result of the rapid movement of the compound from the blood into the tissue. hres.ca

In animal models including mice, rats, and dogs, high concentrations of azithromycin have been identified in phagocytic cells. mims.commedsgo.ph Research has reported intra- to extra-cellular concentration ratios in phagocytes that can exceed 500-fold. google.com It has been demonstrated in animal models that higher concentrations of azithromycin are released from these phagocytes during active phagocytosis, which effectively delivers the drug to the site of an infection. mims.com This process of uptake and subsequent release from tissues contributes to its prolonged half-life. hres.ca

In multiple-dose studies involving mice, rats, and dogs, a condition known as phospholipidosis, which is the intracellular accumulation of phospholipids, has been observed in various tissues such as the eye, liver, kidney, and spleen. mims.commedsgo.ph This effect has been shown to be reversible after the cessation of azithromycin treatment. mims.commedsgo.ph

Quantification of Extravascular Penetration and Tissue-to-Plasma Concentration Ratios

The exceptional extravascular penetration of azithromycin is a key characteristic demonstrated in preclinical animal models. asm.orgnih.gov Studies have quantified this by measuring tissue-to-plasma concentration ratios, which consistently show preferential distribution to tissues over plasma. In some cases, tissue concentrations have been measured at levels up to 50 times the maximum observed concentration in plasma. mims.comhres.ca

A study in rats provided detailed insights into this phenomenon, showing that after intravenous administration, azithromycin concentrations in tissues were 4.3 to 1,082.5 times higher than in plasma. nih.govresearchgate.net The highest concentrations were observed in the lung, liver, and kidneys. nih.govresearchgate.net The same study also measured the concentration in the interstitial fluid (ISF) of the skin, finding that the ISF-to-plasma concentration ratio was approximately 7.7 shortly after administration and remained about 4 to 5 times higher than in plasma throughout the experimental period. nih.govresearchgate.net Furthermore, the skin-to-plasma concentration ratio was shown to increase transiently from 4.3 to 83.1 after dosing. nih.gov

This extensive penetration is also reflected in the area-under-the-curve (AUC) ratios. In one study involving mice, rats, dogs, and cynomolgus monkeys, the tissue-to-plasma AUC ratios for azithromycin ranged from 13.6 to 137, compared to ratios of 3.1 to 11.6 for erythromycin (B1671065). asm.orgnih.gov

Animal ModelParameterFindingCitation
RatsTissue-to-Plasma Concentration Ratio4.3 to 1,082.5 times higher in tissues (lung, liver, kidney) than plasma. nih.govresearchgate.net
RatsISF-to-Plasma Concentration Ratio (Skin)~7.7 (0.5h post-administration); ~4-5 throughout the experiment. nih.govresearchgate.net
RatsSkin-to-Plasma Concentration RatioTransient increase from 4.3 to 83.1. nih.gov
Mice, Rats, Dogs, Cynomolgus MonkeysTissue-to-Plasma AUC Ratio13.6 to 137. asm.orgnih.gov

Determination of Elimination Half-Life Characteristics in Various Animal Species

Preclinical studies have established that azithromycin possesses a uniformly long elimination half-life across a range of animal species. asm.orgnih.gov This prolonged half-life is closely associated with its extensive uptake and subsequent slow release from tissues. hres.ca

The specific elimination half-life varies depending on the species and the tissue being measured. In dogs, the half-life can be as long as 90 hours, while in cats, the tissue half-life ranges from 13 to 72 hours depending on the specific tissue. petplace.com Other studies have reported elimination half-lives of approximately 30 hours in dogs, 35 hours in cats, 32 hours in goats, and between 16 to 20 hours in foals. tsijournals.com Research in broiler chickens determined a half-life of about 31.91 hours. tsijournals.com A study in rats measured a long terminal elimination half-life (t½,z) of 53.5 ± 32.6 hours. researchgate.net This extended half-life is a significant pharmacokinetic advantage. nih.gov

Animal SpeciesElimination Half-Life (t½)Citation
DogsUp to 90 hours petplace.com
Cats13 to 72 hours (tissue-dependent) petplace.com
Rats53.5 ± 32.6 hours researchgate.net
Goats~32 hours tsijournals.com
Broiler Chickens~31.91 hours tsijournals.com
Foals16 to 20 hours tsijournals.com

In Vitro Pharmacodynamic Model Systems

In vitro models are crucial for elucidating the relationship between drug concentration and its antimicrobial effect over time. These systems allow for the precise control of experimental conditions to study azithromycin's activity against various pathogens.

Development and Application of Time-Kill Curve Analysis for Bacterial Response Assessment

Time-kill curve analysis is a standard in vitro method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent. For azithromycin, these studies have demonstrated concentration-dependent killing against several bacterial species.

In studies against Streptococcus pyogenes and Streptococcus pneumoniae, azithromycin produced rapid killing, reaching the lower limit of detection within 8-10 hours, with no bacterial regrowth observed for at least 48 hours. oup.com Similarly, time-kill experiments against strains of Haemophilus influenzae showed that higher concentrations of azithromycin (16, 32, and 64 mg/L) resulted in a rapid bactericidal effect, completely eliminating the bacteria by 24 hours. asm.org

Research on Neisseria gonorrhoeae indicated that azithromycin was bactericidal at a concentration four times its minimum inhibitory concentration (MIC). researchgate.net An interesting finding from studies on pneumococci is that while the maximum bactericidal effect is achieved at four times the MIC, a more pronounced concentration-dependent killing occurs within the first hour of exposure. nih.gov Furthermore, the medium used for testing can significantly impact results; one study found that azithromycin showed potent bactericidal activity against Stenotrophomonas maltophilia in a mammalian tissue culture medium but not in standard bacteriological broth. nih.gov

Pharmacodynamic Parameters and Modeling (e.g., Area Under the Concentration-Time Curve to Minimum Inhibitory Concentration Ratio – AUC/MIC)

Pharmacodynamic modeling aims to identify the parameters that best predict antimicrobial efficacy. For azithromycin, preclinical infection models have frequently identified the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) as the most predictive parameter for efficacy. oup.comasm.org

An in vitro pharmacodynamic simulation investigating Streptococcus pneumoniae concluded that an AUC(0-24)/MIC value of approximately 25 or higher was necessary to achieve and maintain bactericidal activity without regrowth. nih.govoup.com However, the predictive value of different parameters can vary depending on the model. In a mouse model of severe pneumococcal infection, the maximum drug concentration (Cmax) was found to be the most significant predictor of survival and bacterial killing, more so than AUC or the time the concentration remains above the MIC (T>MIC). nih.gov

Dynamic Modeling of Bacterial Growth Inhibition and Anti-Infective Activity in Controlled Systems

The dynamic relationship between azithromycin concentration and its effect on bacterial populations is complex and cannot be adequately described by simple pharmacodynamic models. nih.gov While the Emax model is a common starting point for characterizing drug effects, studies have shown it is insufficient for capturing the full scope of azithromycin's activity against various bacterial strains. nih.govresearchgate.net

To accurately model the time-kill curves of azithromycin, more sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models are necessary. nih.gov Research involving strains such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis has demonstrated that robust models must include additional parameters. nih.govresearchgate.net These parameters include:

Nmax : A term representing the saturation or maximum number of bacteria the system can sustain. nih.govresearchgate.net

Delay Functions : An exponential term (1-exp(-zt)) that accounts for a potential lag in the initial phase of bacterial growth or a delay in the onset of the drug's anti-infective activity. nih.govresearchgate.net

Hill Factor (h) : A coefficient that describes the steepness of the concentration-response relationship. nih.govresearchgate.net

By incorporating these elements, researchers can create models that more precisely fit the observed data from in vitro infection systems. nih.gov For instance, modeling has shown azithromycin to be highly effective against strains of S. pneumoniae and M. catarrhalis, while demonstrating comparatively poorer efficacy against H. influenzae. nih.govresearchgate.net The EC50 (the concentration required to achieve 50% of the maximum effect) derived from such models provides a quantitative measure of potency against specific bacteria. mdpi.com

Bacterial SpeciesEC50 (µg/mL)
S. pneumoniae (penicillin-intermediate)0.16
S. pneumoniae (penicillin-sensitive)0.05
M. catarrhalis0.12
H. influenzae18.50

Table 1. EC50 Values of Azithromycin for Various Bacterial Species. This table displays the half-maximal effective concentration (EC50) of azithromycin against different bacterial strains as determined by pharmacokinetic/pharmacodynamic modeling. mdpi.com

Determination of Minimum Inhibitory Concentrations (MICs) in In Vitro Models for Various Bacterial Strains

The Minimum Inhibitory Concentration (MIC) is a fundamental in vitro measure of an antibiotic's potency, defined as the lowest concentration of the drug that prevents the visible growth of a bacterium. The MIC of azithromycin has been determined for a wide array of bacterial pathogens using methods such as agar (B569324) dilution, broth microdilution, and E-test. bioline.org.brfrontiersin.org

The susceptibility of bacteria to azithromycin varies significantly across species. For example, studies have shown high sensitivity among enteric pathogens like Salmonella and Shigella species. bioline.org.br Conversely, organisms like Pseudomonas aeruginosa often exhibit high MIC values, indicating resistance. frontiersin.org The in vitro activity of azithromycin is markedly influenced by the testing conditions. The pH of the microbiological growth medium can alter the apparent potency of the drug. fda.gov Furthermore, the composition of the medium itself is a critical factor; a study on Stenotrophomonas maltophilia found a more than 500-fold reduction in MIC values when tested in a mammalian tissue culture medium (RPMI) compared to the standard cation-adjusted Mueller-Hinton broth, suggesting that standard testing may overlook potent activity in a more physiologically relevant environment. oup.com

Bacterial StrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Aeromonas hydrophila0.5 - 8.03.06.0 analesdepediatria.org
Bordetella pertussis0.06 - 0.125-0.125 szu.cz
Escherichia coli<8 - ≥256-- bioline.org.br
Klebsiella spp.<8 - ≥256-- bioline.org.br
Mycobacterium avium complex-16>64 nih.gov
Pseudomonas aeruginosa (MDR)-256256 frontiersin.org
Salmonella spp.<8 (83.3% sensitive)-- bioline.org.br
Shigella spp.<8 (66.6% sensitive)-- bioline.org.br
Stenotrophomonas maltophilia (in RPMI media)≤0.25-- oup.com

Table 2. In Vitro Minimum Inhibitory Concentrations (MICs) of Azithromycin for Various Bacterial Strains. This table summarizes the MIC values, including the range and the concentrations required to inhibit 50% (MIC50) and 90% (MIC90) of isolates, for azithromycin against several clinically relevant bacteria. Note that MIC values can vary based on testing methodology and conditions.

Bridging In Vitro and In Vivo Pharmacodynamic/Pharmacokinetic Correlations in Animal Models

A critical step in preclinical evaluation is to correlate in vitro pharmacodynamic data with in vivo efficacy in animal infection models. This bridge allows for the prediction of clinical outcomes and the optimization of dosing strategies. For azithromycin, the pharmacodynamic parameter that best correlates with efficacy in animal models is the ratio of the free drug 24-hour area under the concentration-time curve to the MIC (fAUC/MIC). ucl.ac.beoup.comeuropa.eu

Studies in mouse infection models, such as peritonitis or thigh infection models, have been instrumental in establishing this relationship. eur.nlnih.gov Interestingly, the killing kinetics observed in vivo can differ from those seen in vitro. While in vitro time-kill studies may show rapid, concentration-dependent bactericidal activity, the corresponding effect in vivo is often bacteriostatic. eur.nlnih.gov Despite this difference in the rate of killing, the fAUC/MIC ratio remains the most reliable predictor of a successful outcome. eur.nl

The unique pharmacokinetic properties of azithromycin are central to understanding its in vivo activity. The drug is well-absorbed orally and distributes exceptionally well into tissues, achieving concentrations far exceeding those in plasma. nih.govasm.org This extensive extravascular penetration results in high and persistent drug levels at the site of infection. nih.govoup.com A significant mechanism contributing to this is the rapid uptake of azithromycin by phagocytic cells, which then migrate to infected tissues and release the drug. oup.com This targeted delivery system helps to achieve the necessary fAUC/MIC ratio for therapeutic effect, demonstrating a clear link between the drug's pharmacokinetic behavior, its in vitro potency (MIC), and its ultimate efficacy in animal models of infection. nih.govasm.orgoup.com

Advanced Analytical Methodologies for Azithromycin Monohydrate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure and quantifying Azithromycin (B1666446) Monohydrate. These techniques probe the interaction of the molecule with electromagnetic radiation, providing unique fingerprints and quantitative data.

Application of Fourier Transform Infrared (FTIR) Spectroscopy for Structural Fingerprinting and Hydrate (B1144303) Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for the characterization and identification of Azithromycin Monohydrate. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which serves as a unique molecular fingerprint. This spectrum reveals the presence of specific functional groups within the molecule. For this compound, characteristic peaks corresponding to O-H, C-H, and C=O stretching vibrations are of particular interest. mdpi.com

The FTIR spectrum of this compound is distinct from that of the dihydrate and anhydrous forms, primarily due to differences in the hydrogen-bonding network involving the water molecule(s). These differences manifest as shifts in the position and changes in the shape of the absorption bands, particularly in the O-H stretching region (typically 3000-3600 cm⁻¹). This allows for the unambiguous identification of the monohydrate form. mdpi.comnih.gov For instance, the characteristic peaks for Azithromycin dihydrate are observed at 3556 and 3486 cm⁻¹ (O-H group) and 1718 cm⁻¹ (C=O stretching). mdpi.com The principal peaks for Azithromycin have also been identified at 3561, 3496, 1344, 1282, 1269, 1251, and 1083 cm⁻¹ in a KBr disc. scribd.com

Table 1: Key FTIR Spectral Data for Azithromycin Hydrates

Functional Group Wavenumber (cm⁻¹) Significance
O-H Stretching 3556, 3486 Indicates the presence of hydroxyl groups and water of hydration. The pattern is specific to the hydrate form.
C-H Aliphatic Stretching 2750–3020 Corresponds to the various methyl and methylene (B1212753) groups in the molecule.

The ability of FTIR to distinguish between different hydrate forms is crucial for controlling the solid-state properties of the drug substance, which can impact its stability and dissolution characteristics. nih.govresearchgate.net

Qualitative and Quantitative Analysis using Raman Spectroscopy, including Polymorphic Structure Differentiation

Raman spectroscopy, another vibrational spectroscopy technique, offers complementary information to FTIR and is particularly advantageous for analyzing solid samples with minimal preparation. acs.org It is a non-invasive method that can effectively differentiate between the active pharmaceutical ingredient (API) and excipients in a formulation. acs.orgnih.gov

In the context of this compound, Raman spectroscopy can be used for both qualitative identification and quantitative analysis. acs.orgresearchgate.net The Raman spectrum of Azithromycin exhibits distinct peaks that can be used for its identification. acs.orgnih.gov Key Raman spectral features for Azithromycin have been observed at 1454, 1042, 963, 908, 811, 774, 731, 612, and 403 cm⁻¹. acs.orgnih.gov The intensity of these peaks is directly proportional to the concentration of the API, enabling quantitative measurements. acs.org

A significant application of Raman spectroscopy is in the differentiation of polymorphic forms. acs.org Polymorphs are different crystalline structures of the same compound, which can have different physical properties. The subtle differences in the crystal lattice of polymorphs lead to distinct Raman spectra, allowing for their identification and quantification. For instance, a sharp peak around 1454 cm⁻¹ is attributed to the stretching modes of the ether vibration, while a medium intensity peak at 1042 cm⁻¹ is due to C-C stretching vibrations. acs.org

Table 2: Characteristic Raman Peaks for Azithromycin

Wavenumber (cm⁻¹) Vibrational Mode Assignment
1454 Ether stretching
1042 C-C stretching

Multivariate analysis techniques like Principal Component Analysis (PCA) and Partial Least-Squares Regression (PLSR) are often coupled with Raman spectroscopy for robust qualitative and quantitative analysis of Azithromycin formulations. acs.orgresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Degradation Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative analysis of Azithromycin. banglajol.inforesearchgate.netnih.gov The method is based on the principle that the drug absorbs light in the UV region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the drug in solution, following the Beer-Lambert law.

For Azithromycin, the wavelength of maximum absorbance (λmax) is typically found around 208-212 nm. banglajol.inforesearchgate.net However, derivatization reactions can be employed to shift the absorbance to a higher wavelength, which can improve selectivity and sensitivity. For example, a method involving the oxidation of Azithromycin with potassium permanganate (B83412) to produce a yellow-colored chromogen with a λmax at 412 nm has been reported. banglajol.info Another method involves acidic hydrolysis with sulfuric acid, with absorbance measured at 482 nm. nih.gov

UV-Vis spectrophotometry is also a valuable tool for conducting degradation studies. researchgate.netnih.gov By subjecting Azithromycin to stress conditions such as acid, base, oxidation, and heat, the formation of degradation products can be monitored by observing changes in the UV-Vis spectrum. This information is crucial for determining the stability of the drug under various conditions. For instance, degradation studies have been performed by subjecting Azithromycin to 0.1 N HCl, 0.1 N NaOH, and 3% hydrogen peroxide. researchgate.net

Table 3: UV-Vis Spectrophotometric Methods for Azithromycin Quantification

Method λmax (nm) Linearity Range (µg/mL) Key Features
Direct Measurement in Phosphate (B84403) Buffer (pH 6.8) 208 10-50 Simple and direct method. researchgate.net
Oxidation with KMnO₄ 412 10-75 Involves derivatization to form a colored product. banglajol.info
Acidic Hydrolysis with H₂SO₄ 482 Not specified Used for estimation after acidic degradation. nih.gov

Synchronous Fluorescence Spectroscopy for Enhanced Detection

Synchronous fluorescence spectroscopy is a more selective and sensitive technique compared to conventional fluorescence spectroscopy. It involves simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength difference (Δλ) between them. This approach results in simplified spectra with narrowed bands, which is particularly useful for analyzing complex mixtures.

For the determination of Azithromycin, a method based on its derivatization in a strong acidic medium (9.0 mol L⁻¹ HCl) has been developed. nih.gov The resulting product exhibits synchronous fluorescence at a Δλ of 30 nm and an emission wavelength of 482 nm. nih.gov This method offers a low limit of detection (0.23 mg L⁻¹) and a limit of quantification (0.76 mg L⁻¹), making it suitable for the determination of Azithromycin in pharmaceutical formulations. nih.gov The derivatization conditions, including acid concentration, reaction time, and temperature, are critical parameters that need to be optimized for reliable results. nih.govresearchgate.net

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are indispensable for the separation, identification, and quantification of Azithromycin and its related substances. These methods offer high resolution and sensitivity, making them the gold standard for purity analysis.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for Purity Analysis and Related Substances

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely used technique for the analysis of Azithromycin. nih.govijpsr.comnih.gov RP-HPLC utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase. This setup allows for the efficient separation of Azithromycin from its impurities and degradation products.

Several RP-HPLC methods have been developed and validated for the determination of Azithromycin in bulk drug and pharmaceutical formulations. nih.govijpsr.comresearchgate.netmdpi.com These methods typically employ a UV detector set at a low wavelength, such as 210 nm or 215 nm, due to the lack of a strong chromophore in the Azithromycin molecule. nih.govijpsr.com The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer solution. nih.govijpsr.com

A validated stability-indicating RP-HPLC method can separate Azithromycin from its potential degradation products, ensuring that the analytical results are accurate and specific. nih.gov Such methods are crucial for quality control and stability testing. For example, one method uses a C18 column with a mobile phase of phosphate buffer and methanol (B129727) (20:80) and UV detection at 210 nm. nih.gov This method demonstrated good linearity over a range of 0.3-2.0 mg/mL with a detection limit of 0.0005 mg/mL. nih.gov Another method utilizes a mobile phase of acetonitrile and phosphate buffer (pH 7.5) in a 50:50 v/v ratio with UV detection at 215 nm, showing linearity in the concentration range of 300-700 µg/mL. ijpsr.com

To enhance sensitivity and selectivity, HPLC can be coupled with other detectors like fluorescence or mass spectrometry. nih.govnih.gov For instance, a pre-column derivatization with 9-fluorenylmethyl chloroformate allows for highly sensitive fluorescence detection. nih.gov

Table 4: Typical RP-HPLC Method Parameters for Azithromycin Analysis

Parameter Typical Conditions
Column Reversed-phase C18 or C8
Mobile Phase Acetonitrile/Methanol and Phosphate Buffer
Detection UV at 210-215 nm

The robustness and reliability of HPLC make it an essential tool for ensuring the quality, purity, and stability of this compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Quantification and Metabolite Identification

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a powerful tool for the sensitive and specific quantification of azithromycin in various biological matrices. This technique offers significant advantages in terms of speed and resolution, allowing for high-throughput analysis, which is crucial in clinical studies.

For instance, a high-throughput LC-MS/MS method was developed to quantify azithromycin in human plasma, capable of processing up to 250 samples daily. The separation is often achieved on a C18 column, with a mobile phase typically consisting of a combination of an acidic aqueous solution (like 0.1% formic acid) and an organic solvent mixture (such as methanol and acetonitrile). The use of a gradient elution, where the mobile phase composition is varied over time, allows for the effective separation of azithromycin from other components in the sample.

The mass spectrometer is usually operated with an electrospray ionization (ESI) source in positive ion mode, which is optimal for the ionization of azithromycin. Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for both azithromycin and an internal standard (often a deuterated version of azithromycin, like AZI-d5). This highly specific detection minimizes interference from the sample matrix. A common MRM transition for azithromycin is m/z 749.50 > 591.45.

This methodology has been successfully applied in pharmacokinetic studies, requiring only a small volume of plasma (e.g., 100 μl) and offering a rapid analysis time. Furthermore, UPLC-MS/MS has been utilized for the simultaneous determination of azithromycin and other pharmaceuticals in environmental water samples, demonstrating its versatility. In such applications, a simple filtration step for freshwater or liquid-liquid extraction for seawater is often sufficient for sample preparation.

Table 1: UPLC-MS/MS Method Parameters for Azithromycin Analysis

ParameterValueReference
Chromatography
ColumnACE C18 (2.1 × 100 mm, 1.7 μm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BMethanol-Acetonitrile (1:1, v/v)
Flow Rate0.25 mL/min
Injection Volume10 μL
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MRM Transition (Azithromycin)m/z 749.50 > 591.45
MRM Transition (Internal Standard, AZI-d5)m/z 754.50 > 596.45

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Residue Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) provides a viable method for the determination of this compound residues, particularly in biological fluids. This technique is noted for its ability to detect residual azithromycin using single-ion monitoring (SIM), which enhances sensitivity and selectivity.

A typical GC-MS method for azithromycin involves an initial extraction from the sample matrix, often using chloroform (B151607). This is followed by a cleanup step, which may include washing with n-hexane and partitioning between chloroform and a phosphate buffer solution. Due to the low volatility of azithromycin, a derivatization step is necessary before GC analysis. Acetylation of the cleaned extract with a mixture of acetic anhydride (B1165640) and pyridine (B92270) is a common derivatization procedure.

The derivatized sample is then injected into the GC-MS system. Detection is typically performed using SIM at a specific mass-to-charge ratio (m/z), such as m/z 200, to monitor for the presence of the azithromycin derivative. For confirmation of azithromycin residues at higher concentrations (e.g., >5 μg/mL), a full-scan electron impact (EI) mass spectrum can be acquired. This method has proven successful for drug analysis in forensic and toxicological laboratories.

Studies have also explored the use of GC-MS to investigate the degradation of azithromycin due to factors like heat. These studies have shown that elevated temperatures can lead to the decomposition of the active ingredient into several smaller compounds.

Table 2: GC-MS Method for Azithromycin Residue Analysis

StepDescriptionReference
Sample Preparation
ExtractionChloroform
Cleanupn-Hexane wash and partitioning between chloroform and phosphate buffer
DerivatizationAcetylation with acetic anhydride-pyridine mixture (1:2)
Analysis
InstrumentGas Chromatograph-Mass Spectrometer (GC-MS)
Detection ModeSingle-Ion Monitoring (SIM) at m/z 200
ConfirmationFull-scan Electron Impact (EI) mass spectrum for levels >5 μg/mL

High-Performance Thin Layer Chromatography (HPTLC) for Screening and Quantification

High-Performance Thin Layer Chromatography (HPTLC) is a versatile and cost-effective technique used for both the screening and quantification of azithromycin. It offers the advantage of analyzing multiple samples simultaneously on a single plate, making it suitable for high-throughput screening.

In HPTLC, the separation is achieved on a stationary phase, typically silica (B1680970) gel 60 F254 plates, with a suitable mobile phase. The composition of the mobile phase is optimized to achieve good separation of azithromycin from other components. For instance, a mixture of toluene, ethyl acetate, methanol, formic acid, and ammonia (B1221849) has been used for the simultaneous quantification of azithromycin with other drugs. Another mobile phase consisting of chloroform, ethanol (B145695), and ammonia has also been reported.

After development, the plates are dried, and the separated spots are visualized. Visualization can be achieved under UV light at 254 nm if the compound naturally quenches fluorescence or after derivatization with a suitable reagent. A common derivatization reagent is a mixture of sulfuric acid and ethanol, followed by heating, which allows for densitometric analysis at a specific wavelength, such as 483 nm or 478 nm.

Densitometric scanning is used for the quantification of azithromycin. The area of the peak corresponding to the azithromycin spot is proportional to its concentration. HPTLC methods have been developed and validated for the analysis of azithromycin in pharmaceutical dosage forms and for stability-indicating assays.

Table 3: HPTLC Method Parameters for Azithromycin Analysis

Computational Chemistry and Molecular Modeling Studies of Azithromycin Monohydrate

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the time-dependent behavior of molecular systems, offering a dynamic picture of conformational changes and intermolecular interactions.

The conformation of azithromycin (B1666446) in solution is crucial for its interaction with biological targets. royalsocietypublishing.org MD simulations, in conjunction with Density Functional Theory (DFT), have been used to investigate the conformational landscape of azithromycin in various solvents, primarily water and dimethyl sulfoxide (B87167) (DMSO). royalsocietypublishing.orgnih.govnih.gov Studies have shown that while azithromycin is a large, flexible molecule, its backbone structure, as determined by X-ray crystallography, is largely maintained in solution. royalsocietypublishing.orgnih.gov

An extensive DFT study of 15 distinct azithromycin structures revealed that a specific conformer, M14, is predominantly stable in both water and DMSO. royalsocietypublishing.orgnih.gov This stability is attributed to a short intramolecular hydrogen bond (C6-OH···N). royalsocietypublishing.orgnih.gov The consistency of this preferred conformation suggests that this is likely the structure that interacts with biological targets. royalsocietypublishing.orgnih.gov

MD simulations have been performed using force fields such as Gaff2, with the TIP3P model for water molecules. nih.gov These simulations often start from an initial structure optimized by DFT or derived from X-ray data and are run for extended periods (e.g., 100 ns) to ensure thorough sampling of conformational space. nih.gov The analysis of these simulations, often coupled with Nuclear Magnetic Resonance (NMR) data, helps in identifying the most populated and energetically favorable conformations in solution. royalsocietypublishing.orgnih.govacs.org Theoretical experiments have also evaluated the factors influencing azithromycin's solubility and conformational stability in water, methanol (B129727), and their mixtures, finding that the solvent environment can alter the stability of carbon atoms binding the sugar rings. mdpi.com

Table 1: Predicted Dominant Conformer of Azithromycin in Solution

Solvent Dominant Conformer Key Stabilizing Feature Method of Prediction
Water M14 Short Intramolecular C6-OH···N H-bond DFT, MD, NMR Analysis royalsocietypublishing.orgnih.gov
DMSO M14 Short Intramolecular C6-OH···N H-bond DFT, MD, NMR Analysis royalsocietypublishing.orgnih.gov

MD simulations are pivotal in understanding how azithromycin interacts with its surrounding environment, including biological components like cell membranes and environmental factors like plasma. Reactive forcefield (ReaxFF) MD simulations have been used to model the degradation of azithromycin by nonthermal plasma. mdpi.comresearchgate.netmdpi.com

These simulations indicate that the degradation process is initiated by the breaking of C-H and C-C bonds in the azithromycin molecule, followed by the formation of C=C and C=O double bonds, ultimately decomposing the antibiotic into smaller molecules like H₂O and CO₂. mdpi.comresearchgate.net The studies also compared the efficacy of different reactive plasma species, finding that oxygen atoms (O) were the most potent in degrading azithromycin, followed by hydroxyl radicals (-OH) and ozone (O₃). mdpi.com Specifically, oxygen atoms were found to break 38.61% of the C-H bonds. mdpi.comresearchgate.net Such computational findings provide a microscopic rationale for experimental observations and can guide the development of technologies for antibiotic degradation. mdpi.com

Beyond environmental interactions, computational methods have been used to study the interaction of azithromycin with phospholipids, which are fundamental components of biological membranes. ucl.ac.be These studies calculate the conformational energy of the drug at a lipid/water interface, considering Van der Waals energy, electrostatic interactions, and transfer energy to model its orientation and assembly within a lipid monolayer. ucl.ac.be

Table 2: Azithromycin Degradation by Plasma Species (MD Simulation Results)

Plasma Species Primary Mechanism Key Bond Changes Degradation Efficacy
Oxygen Atom (O) Destruction of C-H and C-C bonds Formation of C=C and C=O bonds Strongest (38.61% of C-H bonds broken) mdpi.comresearchgate.net
Hydroxyl Radical (-OH) Destruction of C-H and C-C bonds Formation of C=C and C=O bonds Moderate mdpi.com
Ozone (O₃) Destruction of C-H and C-C bonds Formation of C=C and C=O bonds Moderate mdpi.com

Azithromycin possesses multiple stereogenic centers, making its stereochemistry complex and significant for its biological activity. researchgate.netnih.gov Computational modeling is a powerful tool for studying the different stereoisomers of azithromycin and its derivatives.

MD simulations have been successfully applied to analyze diastereomers of azithromycin-thiosemicarbazone conjugates. nih.gov By calculating intramolecular distances between specific atoms (e.g., H-2 and H14Me) in different stereoisomers, MD simulations can provide structural evidence to support experimental findings from techniques like 2D NOESY NMR. nih.gov These combined approaches have revealed that chiral inversion can occur at specific positions (e.g., C-2, C-1', and C-2') during chemical reactions, leading to the formation of different epimers. nih.gov This is critical as these different stereoisomers can exhibit varied biological activities. nih.gov

Table 3: MD Simulation Analysis of Azithromycin Derivative Diastereomers

Configuration at C-2 Average Distance (H-2 to H14Me) Method
R ~4.2 nm MD Simulation nih.gov
S ~5.2 nm MD Simulation nih.gov

Investigation of Molecular Interactions with Biological and Environmental Components (e.g., Plasma)

Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, provide a high-accuracy description of the electronic structure of molecules, allowing for precise calculations of geometry, energy, and electronic properties.

DFT is a cornerstone of computational studies on azithromycin, used to determine its most stable three-dimensional structure. royalsocietypublishing.org Researchers typically use functionals like ωB97X-D, which includes dispersion corrections, or the popular B3LYP, combined with basis sets such as 6-31G(d,p). nih.govnih.gov These calculations are essential for finding the minimum energy conformation of the molecule. nih.gov

The process often involves starting with multiple guess structures, which are then fully optimized to find true energy minima on the potential energy surface. royalsocietypublishing.orgnih.gov The stability of these optimized structures is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a stable state. nih.gov DFT has been instrumental in identifying the preferred conformations of azithromycin in solution, showing that a structure with a folded-in conformation stabilized by an intramolecular hydrogen bond is dominant. royalsocietypublishing.orgnih.gov Furthermore, DFT calculations have been used to investigate azithromycin solvates, such as azithromycin ethanol (B145695) solvate monohydrate, revealing that the molecule is chemically more stable in solvents compared to a vacuum. nih.gov

Table 4: Common DFT Methodologies for Azithromycin Studies

Functional Basis Set Application Reference
ωB97X-D 6-31G(d,p) Geometry Optimization, Conformation Analysis royalsocietypublishing.orgnih.gov
B3LYP 6-31G(d,p) Geometry Optimization, NMR Calculations, Interaction Energy nih.govnih.gov

Understanding the distribution of charge within the azithromycin molecule is key to explaining its interactions with other molecules. Quantum chemical methods are used to calculate atomic charges and generate molecular electrostatic potential (MEP) maps. nih.govijcce.ac.ir The MEP map is particularly useful as it visualizes the electron density around the molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov

For azithromycin and related molecules, MEP maps show that negative potential is concentrated around electronegative atoms like oxygen and nitrogen, identifying them as likely sites for interaction, such as hydrogen bonding. ucl.ac.beijcce.ac.ir Atomic charges can be calculated using various schemes, such as the ChelpG scheme, which derives charges from the electrostatic potential. nih.gov These calculated charges and potentials are fundamental inputs for understanding intermolecular interactions, such as the binding of azithromycin to biological targets or its interaction with other drugs. ucl.ac.benih.gov For instance, the repartition of total charges on individual atoms has been calculated to model the protonated state of azithromycin and its electrostatic interactions with charged membranes. ucl.ac.be

Table 5: Chemical Compounds Mentioned

Compound Name
Azithromycin
Azithromycin Monohydrate
Azithromycin ethanol solvate monohydrate
Dimethyl sulfoxide (DMSO)
Water
Carbon Dioxide
Ozone
Methanol
Hydroxychloroquine
Phospholipids

Density Functional Theory (DFT) Optimization for Molecular Geometry and Electronic Structure

Reactive Forcefield Simulations for Degradation Pathway Elucidation

Reactive forcefield (ReaxFF) molecular dynamics (MD) simulations offer a powerful method for elucidating the complex chemical degradation pathways of pharmaceutical molecules like azithromycin. Unlike traditional forcefields that have a fixed connectivity, ReaxFF can simulate the formation and breaking of chemical bonds, making it ideal for modeling chemical reactions. osti.gov

Research has applied reactive MD simulations to understand the degradation of azithromycin under specific conditions, such as in the presence of non-thermal plasma. mdpi.com In these simulations, the azithromycin molecule is placed in a simulation box with various reactive oxygen species (ROS) like hydroxyl radicals (•OH), oxygen atoms (O), and ozone (O₃), which are known to be generated in such plasmas. mdpi.comnih.gov The simulation tracks the interactions at an atomic level, revealing the most probable reaction sites and the sequence of bond-breaking and formation events.

Studies on other antibiotics, such as tetracyclines, using similar ReaxFF methods have shown that degradation is often initiated by H-abstraction from the molecule by reactive species. nih.gov This is followed by the cleavage of key chemical bonds, including C-C, C-N, and C-O bonds, leading to the breakdown of the molecular structure. mdpi.comnih.gov For macrolide antibiotics like azithromycin, the large lactone ring and its various functional groups present multiple potential sites for radical attack. Computational data indicate that the degradation rate often increases with a higher concentration of these reactive species. mdpi.com

The insights gained from these simulations provide a theoretical foundation for understanding the chemical stability of this compound and can guide the development of strategies to prevent its degradation. mdpi.com

Table 1: Key Aspects of Reactive Forcefield Simulations for Azithromycin Degradation
ParameterDescriptionTypical Findings in Antibiotic Degradation Simulations
Simulation MethodReactive Molecular Dynamics (MD) with ReaxFFAllows for the dynamic simulation of chemical bond formation and cleavage. osti.gov
Reactive Species StudiedHydroxyl radicals (•OH), Atomic Oxygen (O), Ozone (O₃)These species are used to simulate oxidative degradation conditions. mdpi.comnih.gov
Initial Reaction StepH-abstractionReactive species remove a hydrogen atom from the antibiotic molecule, initiating degradation. nih.gov
Key Bond CleavagesC-N, C-O, C-C bondsBreakdown of the core structure, including the macrolactone ring, occurs via these cleavages. mdpi.comnih.gov
Identified Reaction SitesFunctional groups on the macrolactone ring and sugar moietiesSimulations identify the most vulnerable parts of the molecule to chemical attack. nih.gov

Computational Prediction of Water Molecule Attachment Sites and Hydration Dynamics in Pseudopolymorphs

The hydration state of azithromycin is critical as it influences its stability, solubility, and crystalline structure, leading to the formation of different pseudopolymorphs, primarily the monohydrate and dihydrate forms. researchgate.netmdpi.com Computational modeling is a key tool for predicting the precise locations of water molecules and understanding their dynamic behavior within the crystal lattice. researchgate.netnih.gov

Molecular modeling studies have been employed to identify the probable attachment sites for water molecules on the azithromycin molecule. researchgate.netresearchgate.netnih.gov These studies typically involve energy minimization calculations to determine the most stable positions for water molecules, which are governed by the formation of hydrogen bonds. The azithromycin molecule has numerous hydrogen bond donor and acceptor sites, including hydroxyl groups and the nitrogen atoms in the macrolactone ring.

X-ray crystallography studies have confirmed that in the solid state, the conformation of azithromycin molecules is directly affected by the presence of solvent molecules, including water. researchgate.net In the monohydrate form, the water molecules form a specific hydrogen-bonding network that stabilizes the crystal structure. researchgate.net Computational analyses complementing spectroscopic techniques, such as Vibrational Circular Dichroism (VCD), have revealed that even a single water molecule can be crucial in stabilizing a specific conformation of azithromycin in solution by creating an extended hydrogen-bonding network. rsc.org

Table 2: Computational Methods and Findings in Azithromycin Hydration Studies
Computational MethodObjectiveKey Findings
Molecular Modeling / Energy MinimizationPredict probable attachment sites of water molecules. researchgate.netnih.govIdentifies stable hydrogen bonding sites involving hydroxyl and nitrogen groups on the azithromycin molecule. researchgate.net
Quantum Chemistry (DFT)Calculate the energetics and geometry of azithromycin-water complexes. nih.govProvides accurate data on hydrogen bond energies and preferred molecular conformations in the presence of water. nih.gov
Molecular Dynamics (MD) SimulationsStudy the dynamic behavior of water molecules and the conformational flexibility of azithromycin in solution. nih.govrsc.orgReveals the stability of the hydration shell and the influence of water on the drug's conformation over time. nih.gov
Combined Spectroscopy (VCD) and Computational AnalysisDetermine the role of individual water molecules on azithromycin conformation. rsc.orgShowed that a single water molecule can stabilize an otherwise unstable conformation through an extended hydrogen bond network. rsc.org

Non Antibiotic Cellular and Immunomodulatory Mechanisms of Azithromycin

Anti-Inflammatory Properties and Cytokine Modulation

Azithromycin (B1666446) exhibits potent anti-inflammatory effects by modulating the production of key signaling molecules known as cytokines. wikipedia.orgcreative-diagnostics.com This modulation involves the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory ones, thereby helping to dampen excessive inflammation. wikipedia.orgcreative-diagnostics.com

Suppression of Proinflammatory Cytokines (e.g., TNF-alpha, IL-1β, IL-6, IL-8)

A hallmark of azithromycin's immunomodulatory activity is its ability to suppress the production of several pro-inflammatory cytokines. nih.govwikipedia.org Studies have demonstrated its capacity to decrease the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). wikipedia.orgnih.govfrontiersin.org This suppression is crucial in mitigating the tissue damage that can result from an overactive inflammatory response. wikipedia.org The mechanism behind this suppression is linked to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. nih.govwikipedia.orgfrontiersin.org By preventing the translocation of NF-κB into the nucleus, azithromycin effectively blocks the downstream inflammatory pathways. nih.govfrontiersin.org

For instance, in studies involving human corneal epithelial cells stimulated with the fungal component zymosan, azithromycin significantly inhibited the production of TNF-α, IL-1β, and IL-8. nih.govnih.gov Similarly, in a mouse model of cystic fibrosis, azithromycin reduced the expression of pro-inflammatory mediators like IL-1β and TNF-α in alveolar macrophages. nih.gov

Enhancement of Anti-Inflammatory Cytokines (e.g., IL-10)

In addition to suppressing pro-inflammatory cytokines, azithromycin has been shown to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). wikipedia.orgcreative-diagnostics.com IL-10 plays a critical role in resolving inflammation and promoting tissue repair. By boosting IL-10 levels, azithromycin helps to shift the immune response towards a more regulatory and less inflammatory state. nih.govcreative-diagnostics.com This dual action of suppressing pro-inflammatory signals while promoting anti-inflammatory ones underscores its potent immunomodulatory capabilities. In some studies, azithromycin treatment led to an increase in IL-10 release in M1 macrophages. mdpi.com

Mechanistic Insights into Neutrophil Infiltration Inhibition and Macrophage Polarization Alteration

Azithromycin influences the behavior of key immune cells, namely neutrophils and macrophages. It has been shown to inhibit the infiltration of neutrophils to sites of inflammation, a process that can contribute to tissue damage if uncontrolled. nih.govfrontiersin.org This inhibition is likely mediated by the reduced production of neutrophil-attracting chemokines like IL-8. google.com

Furthermore, azithromycin can alter the polarization of macrophages, which are versatile immune cells that can adopt different functional phenotypes. creative-diagnostics.comfrontiersin.org It promotes a shift from the pro-inflammatory M1 macrophage phenotype to the anti-inflammatory and tissue-reparative M2 phenotype. creative-diagnostics.comfrontiersin.orgnih.gov This shift is significant as M2 macrophages are involved in resolving inflammation and promoting healing. frontiersin.org The mechanism behind this polarization involves the inhibition of signaling pathways like STAT1 and NF-κB, which are crucial for M1 macrophage activation. nih.govnih.gov Studies have shown that azithromycin treatment can increase the expression of M2-associated markers like arginase-1 and IL-10. frontiersin.org

Influence on Cytokine/Chemokine Production in Specific Cell Lines (e.g., Human Gingival Fibroblasts)

The immunomodulatory effects of azithromycin have been observed in various cell types, including human gingival fibroblasts (HGFs). nih.govnih.govmdpi.com In in vitro studies, azithromycin has been shown to suppress the production of pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8, by HGFs when stimulated with Porphyromonas gingivalis lipopolysaccharide (LPS). nih.govresearchgate.net However, some studies have reported that under certain conditions, such as stimulation with LPS, azithromycin may actually increase the gene expression of IL-6 and IL-8 in HGFs in a concentration-dependent manner, potentially by promoting the phosphorylation of NF-κB. nih.govmdpi.com These seemingly contradictory findings highlight the complexity of azithromycin's effects, which can vary depending on the specific cellular context and stimuli. mdpi.com

Table 1: Effect of Azithromycin on Cytokine Production in Human Gingival Fibroblasts (HGFs)

Study ConditionEffect on IL-6Effect on IL-8Putative MechanismReference
P. gingivalis LPS-stimulated HGFsSuppressionSuppressionAnti-inflammatory action nih.govresearchgate.net
LPS-stimulated HGFsIncreased gene expression (concentration-dependent)Increased gene expression (concentration-dependent)Promotion of NF-κB phosphorylation nih.govmdpi.com

Antiviral Properties and Associated Mechanisms (e.g., Decreasing Intercellular Adhesion Molecule-1 (ICAM-1) Synthesis)

Beyond its antibacterial and immunomodulatory roles, azithromycin has demonstrated antiviral properties against a range of viruses, including rhinoviruses and Zika virus. nih.govorientaljphysicalsciences.org One of the key mechanisms underlying its antiviral activity is the reduction of Intercellular Adhesion Molecule-1 (ICAM-1) synthesis. toku-e.comamerigoscientific.com ICAM-1 is a cell surface molecule that many viruses, such as rhinoviruses, use to attach to and enter host cells. nih.govresearchgate.net By decreasing the expression of ICAM-1, azithromycin can hinder viral entry and subsequent replication. toku-e.comamerigoscientific.com Additionally, azithromycin has been shown to enhance the host's antiviral interferon responses, further contributing to its antiviral effects. nih.gov

Molecular Interactions with Host Microbiome and Resulting Immunological Implications

The host microbiome, the vast community of microorganisms residing in and on our bodies, plays a crucial role in shaping the immune system. nih.govnih.gov Azithromycin, like other antibiotics, can significantly impact the composition and function of the host microbiome. wikipedia.orgnih.gov These alterations can have profound immunological consequences.

Long-term use of azithromycin has been shown to reduce the diversity of the lung microbiome. wikipedia.org This can lead to a decrease in beneficial bacteria and an increase in antibiotic-resistant strains. wikipedia.orgnih.gov The disruption of the normal microbial balance can, in turn, affect immune homeostasis. nih.govfrontiersin.org For instance, certain gut bacteria are known to produce metabolites, such as short-chain fatty acids, that have anti-inflammatory properties and help maintain the integrity of the gut barrier. frontiersin.org By altering the abundance of these bacteria, azithromycin can indirectly influence systemic immune responses. nih.gov The intricate interplay between azithromycin, the host microbiome, and the immune system is an active area of research, and a deeper understanding of these interactions is crucial for optimizing its therapeutic use. wikipedia.orgfrontiersin.org

Molecular Mechanisms of Drug Drug Interactions Involving Azithromycin Monohydrate

Modulation of P-Glycoprotein/ABCB1 Transporter Activity

Azithromycin (B1666446) monohydrate interacts with P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1). frontiersin.orgnih.gov This ATP-dependent efflux pump is expressed in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier, where it plays a crucial role in drug disposition by actively transporting a wide range of substrates out of cells. nih.govfrontiersin.org

Azithromycin has been identified as both a substrate and an inhibitor of P-gp. drugbank.comnih.govnih.gov As a substrate, its absorption and excretion can be influenced by P-gp activity. For instance, the intestinal and biliary excretion of azithromycin is mediated, in part, by this transporter. nih.govnih.gov This suggests that co-administration with potent P-gp inducers or inhibitors could potentially alter azithromycin's pharmacokinetics, although some studies suggest azithromycin is not a sensitive P-gp substrate. researchgate.net

More significantly, azithromycin acts as an inhibitor of P-gp. frontiersin.orgnih.govresearchgate.net By inhibiting this efflux pump, azithromycin can increase the intracellular and plasma concentrations of other drugs that are P-gp substrates. This can lead to clinically relevant drug-drug interactions, even though azithromycin is a weak inhibitor of CYP3A4. researchgate.net The inhibition of P-gp can be particularly important for drugs with a narrow therapeutic window.

For example, studies have shown that azithromycin can increase the intracellular accumulation of the P-gp substrate doxorubicin. nih.gov The co-administration of azithromycin with other P-gp substrates may lead to increased serum levels of those substrates. sterimaxinc.com

The interaction with P-gp is not limited to the plasma membrane. Research has hypothesized that P-gp localized in the membranes of intracellular organelles, such as endosomes and lysosomes, could play a role in the synergistic effects observed when azithromycin is combined with other drugs like hydroxychloroquine. nih.govnih.gov According to this hypothesis, P-gp could enhance the accumulation of azithromycin within these acidic vesicles, where it can exert its effects. nih.govnih.gov

The inhibitory effect of azithromycin on P-gp can be modulated by other compounds. For instance, studies have shown that known P-gp inhibitors like verapamil (B1683045) and cyclosporine can increase the cellular accumulation of azithromycin, suggesting a competitive interaction at the transporter level. oup.comnih.gov

Table 2: Interaction of Azithromycin Monohydrate with P-glycoprotein (ABCB1)

Interaction Type Molecular Mechanism Consequence of Interaction
Substrate Azithromycin is transported by P-gp, which can influence its absorption and excretion. drugbank.comnih.gov Co-administration with P-gp modulators could potentially alter azithromycin's pharmacokinetic profile. nih.gov
Inhibitor Azithromycin inhibits the efflux activity of P-gp. frontiersin.orgnih.govresearchgate.net Can increase the intracellular and plasma concentrations of co-administered drugs that are P-gp substrates, potentially leading to increased efficacy or toxicity. researchgate.netsterimaxinc.com

Other Pharmacokinetic Interaction Mechanisms at the Molecular Level

Beyond its interactions with CYP3A4 and P-glycoprotein, this compound can be involved in other pharmacokinetic drug interactions at the molecular level. One such mechanism involves another ATP-binding cassette transporter, the multidrug resistance-associated protein 2 (Mrp2), also known as ABCC2. pharmgkb.orgnih.gov

Studies have indicated that azithromycin is a substrate for Mrp2 and that this transporter contributes to the biliary and intestinal excretion of the drug. nih.govresearchgate.net This suggests an overlap in substrate specificity between P-gp and Mrp2 for azithromycin. nih.gov The involvement of Mrp2 in azithromycin's disposition implies that co-administration with drugs that are substrates or modulators of Mrp2 could potentially lead to drug-drug interactions. nih.gov

Furthermore, the absorption of macrolides, including azithromycin, in the intestines is thought to be mediated by P-glycoprotein efflux transporters, which are encoded by the ABCB1 gene. drugbank.com This highlights another level at which genetic polymorphisms in transporter proteins could influence the pharmacokinetics of azithromycin and its potential for interactions.

It is also important to consider the immunomodulatory and anti-inflammatory effects of azithromycin, which may indirectly influence drug interactions. Azithromycin has been shown to inhibit the production of pro-inflammatory cytokines such as interleukins (IL-1, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α), and to induce the production of type I and III interferons. nih.govmedigraphic.com While not a direct pharmacokinetic interaction, these effects on the immune system and inflammatory pathways could potentially alter the physiological environment in a way that affects drug response and disposition, although the direct molecular mechanisms for such interactions are still under investigation.

Finally, while azithromycin does not significantly interact with the hepatic cytochrome P450 system, it is primarily eliminated unchanged in the bile. pharmgkb.orgsterimaxinc.com Any condition or co-administered drug that affects biliary excretion could, therefore, have an impact on azithromycin's pharmacokinetics.

Chemical Synthesis and Novel Derivative Research for Azithromycin Monohydrate

Development of Advanced Chemical Synthesis Routes for Azithromycin (B1666446) Monohydrate

The synthesis of azithromycin traditionally begins with erythromycin (B1671065) A. A common synthetic pathway involves the oximation of erythromycin, followed by a Beckmann rearrangement to form a lactam. This intermediate is then subjected to reduction and subsequent N-methylation to yield azithromycin. google.com

One patented process details a method for producing azithromycin monohydrate isopropanol (B130326) clathrate directly from 9-deoxo-9a-aza-9a-homoerythromycin A. This one-step method involves dissolving or suspending the starting material in isopropanol, adding a methylating solution, and then refluxing the mixture. Following an adjustment of the pH to approximately 10 to 11 with an alkaline solution, the pure this compound isopropanol clathrate is isolated. google.com This process is highlighted as being economical and yielding a high-purity product. google.com

Another approach to obtaining this compound crystals involves dissolving 9-Deoxo-9a-aza-9a-homoerythromycin A in a non-halogenated, water-miscible, non-aqueous solvent like acetonitrile (B52724). Formic acid and formaldehyde (B43269) are then added, and the solution is refluxed. After adjusting the pH to between 10 and 11, water is added to precipitate the this compound crystals. google.com

A different synthetic route for azithromycin starts with erythromycin A oxime. google.com The process involves a Beckmann rearrangement, followed by the reduction of the resulting imino ether to yield azaerythromycin A. Finally, a methylation reaction produces azithromycin. epo.org

Design and Synthesis of Novel Azithromycin Derivatives

The quest for more potent and effective antibiotics has led to the design and synthesis of numerous novel azithromycin derivatives. Modifications are often focused on specific positions of the azithromycin molecule to overcome bacterial resistance and enhance bioactivity. mdpi.commdpi.com

Comprehensive Structure-Activity Relationship (SAR) Studies for Modified Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to azithromycin affect its biological activity. nih.govmdpi.com These studies have shown that modifications at the 4″-position of the cladinose (B132029) sugar are particularly promising for developing analogs with enhanced activity against resistant pathogens. mdpi.com

Research into 4″-O-(trans-b-arylacrylamido)carbamoyl azithromycin analogs has been conducted, with these novel derivatives synthesized and evaluated for their antibacterial activity. researchgate.net Similarly, the synthesis of 11,12-cyclic carbonate azithromycin-3-O-descladinosyl-3-O-carbamoyl glycosyl derivatives has yielded compounds with significant antibacterial activity against various strains. mdpi.com For instance, certain glycosyl derivatives demonstrated several-fold stronger activity than the parent azithromycin against specific bacterial strains. mdpi.com

Furthermore, hybrid molecules combining azithromycin with other antibacterial agents like chloramphenicol (B1208) and metronidazole (B1676534) have been synthesized. mdpi.comsciforum.net These hybrids, linked at the 4″ position of azithromycin, have shown activity against macrolide-resistant bacterial strains by potentially altering the mechanism of action. sciforum.net The creation of azithromycin-quinolone hybrids has also resulted in compounds with improved potency against both Gram-positive and certain Gram-negative pathogens. acs.orgnih.gov

A study on azithromycin-3'-N-oxide (AZM-[O]), a derivative designed to reduce its protonation in the lysosome, showed that while it mitigated the off-target effect of autophagy inhibition seen with azithromycin, its bacteriostatic efficacy was significantly reduced. biorxiv.orgbiorxiv.org

Table 1: Antibacterial Activity of Selected Azithromycin Derivatives

Compound/DerivativeTarget PathogenActivity Compared to AzithromycinReference
11,12-cyclic carbonate glycosyl derivative (G1)Streptococcus pneumoniae 943 (methicillin-resistant)2-fold stronger mdpi.com
11,12-cyclic carbonate glycosyl derivative (G1)Streptococcus pneumoniae 7464-fold stronger mdpi.com
11,12-cyclic carbonate glycosyl derivative (G2)Staphylococcus aureus MRSA-1 (methicillin-resistant)2-fold stronger mdpi.com
11,12-cyclic carbonate glycosyl derivative (G6)Staphylococcus aureus MRSA-1 (methicillin-resistant)4-fold stronger mdpi.com
Azithromycin-quinolone hybrid (7f)Haemophilus influenzae B 0529More potent nih.gov
Azithromycin-quinolone hybrid (8f)Haemophilus influenzae B 0529More potent nih.gov

Exploration of Diastereomers and Stereoisomerism in Novel Azithromycin Conjugates

The synthesis of azithromycin conjugates can lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. These diastereomers can exhibit different biological activities. dntb.gov.uanih.gov A combined approach using liquid chromatography-solid phase extraction/cryo nuclear magnetic resonance (LC-SPE/cryo NMR), tandem mass spectrometry (MS/MS), and molecular modeling has been employed for the rapid separation, identification, and characterization of bioactive macrozones and their diastereomers. dntb.gov.uanih.govnih.gov

This methodology has enabled the identification of stereogenic centers with inverted chirality and has revealed differences in the biological activities among the diastereomers. dntb.gov.uanih.gov Such findings are critical for guiding the design of new macrolide compounds with optimized bioactivity. dntb.gov.ua

Development of Azithromycin Conjugates (e.g., Thiosemicarbazone Conjugates/Macrozones) for Enhanced Bioactivity

"Macrozones" are a novel class of hybrid compounds created by conjugating azithromycin with thiosemicarbazones. dntb.gov.uanih.govnih.gov These conjugates have demonstrated promising activity against resistant bacterial pathogens. dntb.gov.uamdpi.comnih.gov The synthesis and characterization of these macrozones have been a significant area of research. irb.hr

These compounds have shown excellent activity against susceptible strains of Streptococcus pneumoniae, Streptococcus pyogenes, and Enterococcus faecalis, often comparable or superior to azithromycin. nih.gov Notably, macrozones exhibited activity against efflux-resistant S. pneumoniae that was 32 times better than that of azithromycin. nih.gov The precursors in the synthesis of these bioactive macrozones, aminopropyl-azithromycin derivatives, have also shown promising activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Docking studies have suggested that macrozones may interact with the E. coli ribosome through a two-site binding mechanism, which could explain their activity against azithromycin-resistant strains. fevir.net

Research into Co-crystal and Solid Dispersion Strategies for Enhanced Pharmaceutical Properties

Beyond creating new derivatives, research has also focused on improving the physical and pharmaceutical properties of this compound, such as its solubility and dissolution rate, through formulation strategies like co-crystals and solid dispersions.

Drug-Drug Cocrystals for Improved Dissolution Rate and Bioavailability

Cocrystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs). nih.govnih.govdntb.gov.ua In the context of azithromycin, drug-drug cocrystals have been developed to enhance its dissolution rate and bioavailability. nih.govnih.govdntb.gov.ua

One study successfully prepared azithromycin-paracetamol cocrystals in a 1:1 molar ratio using a slow solvent evaporation method. nih.govnih.gov Characterization techniques confirmed the formation of a new crystalline phase. nih.govnih.govdntb.gov.ua These cocrystals exhibited a better dissolution rate and higher solubility compared to pure azithromycin dihydrate. nih.govnih.gov Another study explored the development of azithromycin cocrystals with nicotinamide (B372718) and naringenin (B18129), which also resulted in improved solubility. researchgate.net

Table 2: Solubility Enhancement of Azithromycin through Cocrystallization

Co-formerPreparation MethodFold Increase in SolubilityReference
Nicotinamide (1:1 ratio)Dry Grinding6.85 researchgate.net
Naringenin (1:1 ratio)Solvent Evaporation3.06 researchgate.net

Solid dispersion is another strategy employed to improve the dissolution of poorly water-soluble drugs like azithromycin. scielo.brsciencetechindonesia.com This technique involves dispersing the drug in an inert carrier matrix. sciencetechindonesia.com Studies have utilized various polymers such as polyethylene (B3416737) glycols (PEGs), poloxamers, PVP K-30, and β-cyclodextrin to prepare azithromycin solid dispersions. scielo.brwisdomlib.orgnano-ntp.com These formulations, often prepared by solvent evaporation or co-grinding methods, have consistently demonstrated enhanced solubility and dissolution rates compared to the pure drug. scielo.brsciencetechindonesia.comwisdomlib.orgnano-ntp.com Hot-melt extrusion has also been used to create amorphous solid dispersions of azithromycin with polymers like Eudragit® RL PO, which not only improved solubility but also offered a taste-masking effect. mdpi.com

Novel Solid-State Forms and Formulations for Solubility Enhancement

Azithromycin is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, which signifies it has high permeability but suffers from poor aqueous solubility. mdpi.comnih.gov This low solubility can be a rate-limiting step in its absorption. nih.govresearchgate.net Consequently, extensive research has focused on developing novel solid-state forms and advanced formulations to enhance the dissolution and solubility of azithromycin. While the dihydrate form is often used for therapeutic applications due to its stability, the monohydrate form is also a subject of study, particularly in the context of its conversion potential and behavior in different solvent systems. mdpi.comresearchgate.netacs.org Research has shown that the stability of azithromycin hydrates is dependent on the solvent environment; for instance, the monohydrate is more stable than the dihydrate in pure acetone, whereas the dihydrate is more stable in acetone-water mixtures. acs.org Strategies to improve solubility include the formation of cocrystals, the development of amorphous solid dispersions, and the engineering of nanoparticle-based systems. mdpi.com

Cocrystals

Pharmaceutical cocrystallization is a prominent technique for modifying the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and dissolution rate, without altering their pharmacological action. nih.govrasayanjournal.co.in This approach involves combining the API with a benign coformer molecule in a specific stoichiometric ratio to create a new crystalline solid.

Research has successfully demonstrated the formation of azithromycin cocrystals with various coformers, leading to significant improvements in solubility.

Azithromycin-Paracetamol Cocrystals : Drug-drug cocrystals of azithromycin (AZT) and paracetamol (PCM) have been prepared in a 1:1 molar ratio. nih.govnih.gov Thermo gravimetric analysis (TGA) confirmed the formation of a monohydrate cocrystal. nih.govresearchgate.net These cocrystals exhibited a better dissolution rate and higher saturation solubility compared to azithromycin dihydrate alone. nih.govnih.gov The enhanced performance is attributed to changes in the crystal pattern and the hydrophilic nature of paracetamol. mdpi.com

Azithromycin-Nicotinamide and Azithromycin-Naringenin Cocrystals : Co-crystals of azithromycin with nicotinamide and naringenin have been developed using both dry grinding and slow solvent evaporation methods. rasayanjournal.co.in The azithromycin-nicotinamide cocrystal (1:1 ratio) prepared by dry grinding showed a 6.85-fold increase in solubility compared to the pure drug. rasayanjournal.co.in Similarly, the azithromycin-naringenin cocrystal (1:1 ratio) from solvent evaporation resulted in a 3.06-fold solubility enhancement. rasayanjournal.co.in

Azithromycin-Neotame Cocrystals : To address taste-masking alongside solubility, cocrystals were engineered using the synthetic sweetener neotame (B1678184) as a coformer. impactfactor.org The resulting cocrystals showed a marked improvement in both taste and solubility. impactfactor.org

CoformerMolar Ratio (AZM:Coformer)Preparation MethodSolubility Enhancement vs. Pure DrugReference
Paracetamol1:1Slow Solvent EvaporationSignificantly improved saturation solubility in water and phosphate (B84403) buffer (pH 6.8) mdpi.comnih.gov
Nicotinamide1:1Dry Grinding6.85-fold increase rasayanjournal.co.in
Naringenin1:1Solvent Evaporation3.06-fold increase rasayanjournal.co.in
NeotameNot SpecifiedSolvent EvaporationMarked improvement in solubility impactfactor.org

Amorphous Solid-State Forms and Dispersions

Transforming the crystalline form of a drug into a higher-energy amorphous state is a well-established method for increasing its solubility. scielo.br This is often achieved by creating a solid dispersion, where the drug is molecularly dispersed within an inert carrier or polymer matrix. researchgate.net

Amorphous Azithromycin : An amorphous form of azithromycin (AZM-A) was prepared by the quench cooling of a melt. nih.gov This amorphous version demonstrated a significant increase in water solubility compared to the crystalline azithromycin dihydrate (AZM-DH). nih.gov

Hot-Melt Extrusion (HME) : HME has been utilized to prepare azithromycin amorphous solid dispersions, which can solve issues of both bitterness and low solubility. nih.govmdpi.com In one study, Eudragit® RL PO was chosen as the polymer, and the optimal formulation was achieved with a drug percentage of 25% at a temperature of 150°C. researchgate.netmdpi.com Characterization studies confirmed the transformation of crystalline azithromycin into its amorphous form, stabilized by hydrogen bond formation with the polymer. nih.govmdpi.com

Solid Dispersions with Various Carriers : Different carriers have been investigated to create solid dispersions.

Eudragit L100/S100 : Solid dispersions prepared by a solvent evaporation method using these pH-dependent polymers showed the conversion of azithromycin from a crystalline to an amorphous form. researchgate.net

Skimmed Milk : A solid dispersion of azithromycin with skimmed milk (1:1 ratio) was shown to successfully improve the drug's solubility. impactfactor.org

Mannitol (B672) and β-Cyclodextrin : Solid dispersions using these carriers were effective at enhancing solubility. researchgate.net The highest solubility for the mannitol dispersion was found at a 1:4 drug-to-carrier ratio, while the β-cyclodextrin dispersion was most effective at a 1:1.5 ratio. researchgate.net

Polyethylene Glycols (PEGs) : The use of PEGs in solid dispersions resulted in the transformation of azithromycin's structure from crystalline to amorphous, as confirmed by DSC and PXRD studies. scielo.br

Formulation TypeCarrier/PolymerPreparation MethodKey FindingReference
Amorphous FormNone (Pure Drug)Melt Quench CoolingSignificant increase in water solubility compared to crystalline dihydrate. nih.gov
Amorphous Solid DispersionEudragit® RL POHot-Melt ExtrusionCrystalline drug transformed to amorphous form, improving solubility. nih.govmdpi.com
Amorphous Solid DispersionEudragit L100, Eudragit S100Solvent EvaporationConversion from crystalline to amorphous form was confirmed. researchgate.net
Solid DispersionSkimmed MilkMeltingConsistently improved solubility, with the 1:1 ratio being most effective. impactfactor.org
Solid DispersionMannitolMelting/KneadingMaximum solubility achieved at a 1:4 (Drug:Carrier) ratio. researchgate.net
Solid Dispersionβ-CyclodextrinMelting/KneadingMaximum solubility achieved at a 1:1.5 (Drug:Carrier) ratio. researchgate.net

Novel Formulations: Nanoparticles

Nanotechnology offers another powerful platform for enhancing the solubility and dissolution rate of poorly soluble drugs. By reducing particle size to the nanometer scale, the surface area-to-volume ratio increases dramatically, leading to improved dissolution properties. nih.gov

Chitosan (B1678972) Nanoparticles : Azithromycin-loaded chitosan nanoparticles prepared by ionic gelation showed a particle size of 276.5 nm. researchgate.net These nanoparticles demonstrated a significantly enhanced dissolution, with 53.05% of the drug released after 3 hours, compared to just 7.25% for an azithromycin solution. researchgate.net

Solid Lipid Nanoparticles (SLNs) : SLNs of azithromycin dihydrate have been formulated using stearic acid as the lipid and various surfactants. turkjps.org The nanoparticles were successfully prepared using a high shear homogenization method, and formulations using poloxamer 188 as the surfactant showed the best characteristics for improving the solubility of azithromycin. turkjps.org

Co-Spray Dried Particles : Formulations of azithromycin co-spray dried with L-leucine showed greater solubility than spray-dried azithromycin alone. nih.gov The solubility was observed to increase with higher concentrations of L-leucine in the formulation. nih.gov

Transethosomes : For dermal delivery, azithromycin has been incorporated into vesicular nanosystems called transethosomes. nih.gov These formulations are designed to enhance water solubility and provide sustained drug release, with vesicle sizes ranging from approximately 69 nm to 110 nm. nih.gov

Nanoparticle TypeKey ComponentsParticle SizeKey FindingReference
Chitosan NanoparticlesChitosan, Tripolyphosphate276.5 nm53.05% drug release in 3 hours vs. 7.25% for drug solution. researchgate.net
Solid Lipid Nanoparticles (SLNs)Stearic Acid, Poloxamer 188Not SpecifiedPoloxamer 188 was the most effective surfactant for improving solubility. turkjps.org
Co-Spray Dried ParticlesL-leucineNot SpecifiedSolubility increased with increasing L-leucine concentration. nih.gov
TransethosomesPhospholipids, Ethanol (B145695), Edge Activator69 - 110 nmDesigned to enhance solubility and improve skin penetration. nih.gov

Future Research Directions and Emerging Areas in Azithromycin Monohydrate Studies

Innovations in Strategies for Combating Antimicrobial Resistance and Prolonging Drug Efficacy

The increasing prevalence of azithromycin (B1666446) resistance in various pathogens necessitates novel strategies to preserve its effectiveness. researchgate.net A primary area of research is the development of resistance inhibitors. These are compounds that, when co-administered with azithromycin, can counteract the bacterial mechanisms of resistance. These mechanisms often involve efflux pumps that actively remove the drug from the bacterial cell, or enzymatic modifications that inactivate the antibiotic. bmj.comasm.org

Another key strategy is the exploration of synergistic combinations with other antimicrobial agents. By combining azithromycin with other drugs, it may be possible to achieve a greater antibacterial effect than with either agent alone, potentially overcoming resistance and reducing the required dose of each drug. wiley.com Research is also focused on understanding the genetic basis of resistance, including the role of mobile genetic elements like plasmids and transposons in transferring resistance genes between bacteria. researchgate.netasm.org This knowledge is crucial for developing rapid diagnostic tools to detect resistance and guide treatment decisions.

A significant trend is the investigation of non-antibiotic macrolide derivatives. These are structurally similar to azithromycin but lack direct antibacterial activity. The goal is to harness their immunomodulatory and anti-inflammatory properties without contributing to the selection pressure that drives resistance. nih.govnih.govresearchgate.net

Exploration of Advanced Drug Delivery Systems and Nanotechnology Approaches

To enhance the therapeutic index of azithromycin monohydrate, researchers are actively exploring advanced drug delivery systems, with a significant focus on nanotechnology. These approaches aim to improve drug solubility, sustain release, and target the drug to specific sites of infection, thereby increasing efficacy and minimizing side effects.

Key Nanotechnology Platforms for Azithromycin Delivery:

Nanoparticle TypeCompositionKey Findings
Polymeric NanoparticlesPoly(lactic-co-glycolic acid) (PLGA)Showed greater effectiveness against E. coli, H. influenzae, S. aureus, and S. pneumoniae compared to free azithromycin. nih.gov
Polymeric NanoparticlesChitosan-coated Polycaprolactone (PCL)Co-encapsulation with ciprofloxacin (B1669076) resulted in uniform nanoparticles with high drug loading and significantly reduced minimum inhibitory concentrations (MIC). dovepress.com
Lipid-based NanosystemsTransethosomesEnhanced dermal delivery and antibacterial efficacy. mdpi.com
Lipid-based NanosystemsLiposomesDemonstrated synergistic activity against E. coli, inhibited biofilm formation, and improved stability. dovepress.com
Inorganic NanoparticlesSilver-decorated Soluplus®Exhibited potent microbicidal properties against E. coli and S. epidermidis biofilms. rsc.org

These nanoformulations can offer sustained drug release, which is critical for maintaining effective concentrations at the infection site over a prolonged period. nih.govrsc.org For instance, azithromycin-loaded PLGA nanoparticles demonstrated a slower and more sustained release profile compared to the pure drug. nih.gov Furthermore, nanotechnology can facilitate targeted delivery. For example, nanoparticles can be engineered to respond to the acidic microenvironment of a bacterial biofilm, triggering drug release precisely where it is needed most. mdpi.comnih.gov

Deeper Elucidation of Non-Antibiotic Mechanisms and Their Potential Therapeutic Exploitation

Beyond its direct antimicrobial action, azithromycin exhibits significant immunomodulatory and anti-inflammatory effects. wiley.comnih.gov These non-antibiotic properties are a major focus of current research, with the potential to expand its therapeutic applications to a range of chronic inflammatory diseases. frontiersin.org

Azithromycin's immunomodulatory actions are multifaceted and include:

Inhibition of pro-inflammatory cytokines : It can suppress the production of key inflammatory mediators. nih.govuky.eduresearchgate.net

Modulation of neutrophil function : Azithromycin can reduce neutrophil infiltration into tissues and modulate their activity. frontiersin.orgnih.gov

Regulation of macrophage polarization : It can influence macrophages to adopt an anti-inflammatory (M2) phenotype, which is involved in tissue repair. creative-diagnostics.com

Alterations in autophagy : The drug can impact the cellular process of autophagy, which plays a role in both infection and inflammation. nih.govuky.eduresearchgate.net

These effects have been shown to be beneficial in conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and panbronchiolitis. frontiersin.orgnih.gov A significant area of future research is the development of non-antibiotic macrolide derivatives that retain these immunomodulatory properties without antibacterial activity. nih.govnih.govresearchgate.net This would allow for the long-term treatment of chronic inflammatory conditions without the risk of promoting antibiotic resistance.

Advancements in Computational and In Silico Modeling for Drug Discovery and Optimization

Computational and in silico modeling are becoming indispensable tools in the study of this compound, facilitating a deeper understanding of its structure, function, and interactions, and accelerating the discovery of new derivatives.

Density functional theory (DFT) is being used extensively to investigate the predominant conformations of azithromycin in different solvent environments. royalsocietypublishing.orgresearchgate.net This is crucial for understanding how the molecule interacts with its biological targets. royalsocietypublishing.org Molecular dynamics simulations provide insights into the interactions between azithromycin and bacterial ribosomes, as well as with plasma membranes. mdpi.com

These computational approaches are also vital for drug discovery and optimization. By creating quantitative structure-activity relationship (QSAR) models, researchers can predict the biological activity of novel macrolide compounds based on their chemical structure. researchgate.net This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and further testing. For example, computational modeling has been instrumental in the design of new macrolides with activity against multi-drug resistant Gram-negative pathogens. acs.org Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate and predict how azithromycin will be absorbed, distributed, metabolized, and excreted in different patient populations, aiding in the optimization of treatment regimens. simulations-plus.commdpi.com

Examples of Computational Modeling in Azithromycin Research

Modeling TechniqueApplication
Density Functional Theory (DFT)Determining the predominant conformation of azithromycin in solution. royalsocietypublishing.orgresearchgate.net
Molecular Dynamics (MD)Simulating the interaction of azithromycin with biological targets like the ribosome. mdpi.comresearchgate.net
Virtual ScreeningIdentifying potential new drug candidates from large chemical databases.
QSAR ModelingPredicting the biological activity of new macrolide derivatives. researchgate.net
PBPK ModelingSimulating the pharmacokinetics of azithromycin in different patient populations. simulations-plus.commdpi.com

Development of Next-Generation Analytical Characterization Techniques for Complex Pharmaceutical Systems

The development and quality control of complex pharmaceutical formulations of this compound, such as nanoparticle-based systems, require sophisticated analytical techniques. Future research in this area is focused on creating more sensitive, specific, and efficient methods for characterizing these complex systems.

High-performance liquid chromatography (HPLC) remains a cornerstone for the quantification of azithromycin, often coupled with ultraviolet (UV) or electrochemical detection. mdpi.comjmaterenvironsci.com However, for enhanced sensitivity and specificity, particularly in biological matrices, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. ijpsnonline.com Recent advancements include the development of ultra-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS) methods for rapid and sensitive quantification. newbioworld.org

For the characterization of solid-state properties, techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared (FTIR) spectroscopy are crucial for identifying the physical form of azithromycin and its interactions within a formulation. simulations-plus.comresearchgate.netx-mol.com

Emerging analytical trends include the development of novel spectrophotometric methods based on charge-transfer reactions for simple and rapid quantification. scielo.brresearchgate.net There is also a growing need for advanced analytical techniques that can provide detailed information about the structure and stability of complex drug delivery systems, such as characterizing the size, surface charge, and encapsulation efficiency of nanoparticles.

Q & A

Basic Research Questions

Q. How can researchers determine the solubility profile of azithromycin monohydrate in different solvents for formulation development?

  • Methodological Answer : Solubility studies should employ gravimetric or spectrophotometric methods under controlled temperatures (e.g., 10–50°C) with solvents like ethanol, acetone, or water. Data correlation using models like the modified Apelblat equation or van’t Hoff equation can predict solubility trends. For instance, Wang et al. (2014) measured solubility in methanol, ethanol, and acetone, demonstrating temperature-dependent increases .

Q. What standardized protocols exist for quantifying this compound and its impurities in pharmaceutical formulations?

  • Methodological Answer : Follow USP guidelines (Pharmacopeial Forum 32(1)) for labeling and purity testing. High-performance liquid chromatography (HPLC) with UV detection (210 nm) is recommended, using a C18 column and mobile phase of acetonitrile-phosphate buffer (pH 8.2). Impurity thresholds (e.g., azaerythromycin A) should adhere to USP Organic Impurities Procedure 1 .

Q. What are the key considerations in designing stability studies for this compound under varying temperature and humidity conditions?

  • Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor dehydration transitions (~80°C for monohydrate-to-anhydrous conversion). Atomic force microscopy (AFM) can assess surface stiffness changes during dehydration, as demonstrated in caffeine and azithromycin models .

Advanced Research Questions

Q. How can contradictory clinical efficacy data for this compound against Ureaplasma urealyticum be systematically analyzed?

  • Methodological Answer : Conduct a PRISMA-compliant systematic review with meta-analysis. Define inclusion criteria (RCTs, adult female populations) and exclusion criteria (animal studies, non-randomized trials). Use risk ratio (RR) or odds ratio (OR) for pooled efficacy analysis, and assess heterogeneity via I² statistics. For example, conflicting results on microbial eradication rates can be resolved by subgrouping studies based on dosage regimens (e.g., 1g single dose vs. 500mg/day for 3 days) .

Q. What advanced analytical techniques differentiate this compound from its anhydrous form or excipients in formulations?

  • Methodological Answer : Cyclic voltammetry (CV) at gold electrodes detects distinct oxidative peaks: this compound at 0.6 V vs. lactose monohydrate at 0.4 V. Pair this with solid-state NMR (e.g., 13C CP-MAS) to confirm crystallinity and hydrate stoichiometry .

Q. How can researchers address pharmacokinetic variability in this compound studies across heterogeneous populations?

  • Methodological Answer : Implement population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects software (e.g., NONMEM). Stratify covariates such as age, renal/hepatic function, and co-administered drugs. For geriatric populations, adjust sampling intervals to account for prolonged half-life (up to 72 hours) .

Q. What experimental designs optimize this compound nanoparticle formulations for enhanced bioavailability?

  • Methodological Answer : Use ionic gelation with chitosan (degree of deacetylation >85%) at pH 4.5–5.0. Characterize nanoparticles via dynamic light scattering (DLS) for size (target: 150–300 nm) and zeta potential (>+30 mV). In vitro release studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) can correlate with pharmacokinetic profiles .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between in vitro potency and clinical outcomes of this compound?

  • Methodological Answer : Cross-validate using broth microdilution (CLSI guidelines) for minimum inhibitory concentration (MIC) and clinical trial data. Consider biofilm formation in chronic infections, which may require supplementary agents (e.g., N-acetylcysteine). For example, in vitro MIC ≤0.5 µg/mL for Chlamydia trachomatis may not translate to 100% clinical cure due to host factors .

Q. What strategies mitigate bias in evaluating this compound’s role in antimicrobial resistance (AMR) evolution?

  • Methodological Answer : Use longitudinal genomic surveillance of target pathogens (e.g., Streptococcus pneumoniae) in treated cohorts. Apply whole-genome sequencing to identify macrolide resistance genes (e.g., ermB, mefA). Control for confounding variables like prior macrolide exposure .

Methodological Resources

  • Solubility Data : Refer to Wang et al. (2014) for this compound solubility in pure solvents .
  • Stability Protocols : Follow USP monographs for storage conditions (tight containers, 15–30°C) and hydrate labeling .
  • Clinical Trial Design : Adhere to PRISMA guidelines for systematic reviews and INPLASY registration for meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.